2-(Tert-butyldimethylsilyloxy)ethanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21NOSi/c1-8(2,3)11(4,5)10-7-6-9/h6-7,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXFUMZONWWODJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336126 | |
| Record name | Ethanamine, mono-TMS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101711-55-1 | |
| Record name | Ethanamine, mono-TMS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-aminoethoxy)(tert-butyl)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-(Tert-butyldimethylsilyloxy)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Tert-butyldimethylsilyloxy)ethanamine is a bifunctional organosilicon compound with significant applications in organic synthesis and medicinal chemistry. Its unique structure, featuring a protected hydroxyl group and a primary amine, makes it a valuable building block for the synthesis of complex molecules, including pharmaceutical intermediates and modified biopolymers. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and key applications of this compound, with a focus on its role in drug development.
Physicochemical Properties
This compound is a colorless to light brown liquid. Its fundamental physicochemical properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₂₁NOSi | [1] |
| Molecular Weight | 175.34 g/mol | [1] |
| CAS Number | 101711-55-1 | [1][2] |
| Appearance | Colorless to Light Brown Liquid | [2][3] |
| Boiling Point | ~115 °C | [4] |
| Density | ~0.80 g/mL | [4] |
| Refractive Index | 1.43 | [3] |
| Solubility | Soluble in water and organic solvents. | [4] |
| pKa | 8.78 ± 0.10 (Predicted) | [2] |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the selective silylation of ethanolamine.[3][5]
Materials:
-
2-Aminoethanol (Ethanolamine)
-
Tert-butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dichloromethane (DCM)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2-aminoethanol (1.0 equivalent) and imidazole (1.5 equivalents) in dichloromethane, a solution of tert-butyldimethylsilyl chloride (1.2 equivalents) in dichloromethane is added dropwise at room temperature.[3]
-
The reaction mixture is stirred at room temperature for 1 hour.[3]
-
The reaction is quenched by the addition of water.[3]
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.[3]
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[3]
-
The product can be purified by distillation or extraction to obtain pure this compound.[4]
Characterization:
-
¹H NMR (400 MHz, CDCl₃): δ 3.64 (t, J = 5.0 Hz, 2H), 3.05 (br s, 2H), 2.80 (t, J = 5.0 Hz, 2H), 0.90 (s, 9H), 0.06 (s, 6H).[3]
-
¹³C NMR (100 MHz, CDCl₃): δ 64.7, 44.1, 25.9, 18.3, -3.4.[3]
-
Mass Spectrum (APCI+): [M+H]⁺ = 176.6.[3]
Applications in Drug Development and Organic Synthesis
The bifunctional nature of this compound makes it a versatile tool in several areas of chemical synthesis, particularly in the development of new therapeutics.
Bifunctional Synthon and Linker
With a reactive primary amine and a sterically hindered, protected hydroxyl group, this molecule serves as an excellent bifunctional synthon.[5] The amine can undergo various transformations, such as amidation or alkylation, while the silyl ether remains intact. Subsequent deprotection of the hydroxyl group under mild acidic conditions or with a fluoride source allows for further functionalization. This orthogonality is highly valuable in the construction of complex molecules.[5]
This compound and its derivatives are also utilized as linkers in various applications, including solid-phase synthesis and the development of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[6][7] In solid-phase synthesis, the amine functionality can be used to attach the linker to a solid support, while the protected hydroxyl group can be deprotected and used to attach a substrate for further synthetic modifications.
References
A Comprehensive Technical Guide to 2-(Tert-butyldimethylsilyloxy)ethanamine (CAS 101711-55-1)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2-(Tert-butyldimethylsilyloxy)ethanamine, a versatile bifunctional molecule with significant applications in organic synthesis and drug development. This document details its physicochemical properties, synthesis and purification protocols, key applications, and spectroscopic data.
Physicochemical and Computational Data
This compound is a colorless to light brown liquid. Its key properties are summarized in the tables below for easy reference.
| Identifier | Value | Source |
| CAS Number | 101711-55-1 | [1][2][3] |
| Molecular Formula | C₈H₂₁NOSi | [3] |
| Molecular Weight | 175.34 g/mol | [1][3] |
| InChI Key | XDXFUMZONWWODJ-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC(C)(C)--INVALID-LINK--(C)OCCN | [4] |
| Physicochemical Property | Value | Source |
| Appearance | Colorless to Almost Colorless Clear Liquid | [5] |
| Purity | ≥95% | [3] |
| Storage Temperature | 4°C, protect from light | [3] |
| Computational Data | Value | Source |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | [3] |
| logP | 1.9669 | [3] |
| Hydrogen Bond Acceptors | 2 | [3][6] |
| Hydrogen Bond Donors | 1 | [3][6] |
| Rotatable Bonds | 4 | [6] |
Synthesis and Purification
The most common and efficient method for the synthesis of this compound involves the selective protection of the hydroxyl group of ethanolamine using tert-butyldimethylsilyl chloride (TBDMSCl).[1]
Experimental Protocol: Synthesis from 2-Aminoethanol and TBDMSCl
Materials:
-
2-Aminoethanol (20 mmol)
-
Tert-butyldimethylsilyl chloride (TBDMSCl) (24 mmol)
-
Imidazole (30 mmol)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-aminoethanol and imidazole in dichloromethane in a suitable reaction flask.
-
Slowly add a solution of tert-butyldimethylsilyl chloride in dichloromethane dropwise to the stirring mixture over a period of 3 minutes.[2]
-
Continue to stir the reaction mixture at room temperature for 1 hour.[2]
-
Quench the reaction by adding water (20 mL).[2]
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase with dichloromethane (2 x 20 mL).[2]
-
Combine all organic phases and dry over anhydrous magnesium sulfate.[2]
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the product as a light yellow oily substance.[2]
This method typically results in a crude yield of 100%.[2]
Key Applications in Research and Development
This compound serves as a crucial building block in various synthetic pathways due to its bifunctional nature, possessing both a reactive primary amine and a protected hydroxyl group.[1]
-
Bifunctional Synthon: Its structure allows for selective modification at the amine group while the hydroxyl functionality remains protected by the stable tert-butyldimethylsilyl (TBDMS) group.[1] The TBDMS group can be readily removed under specific conditions, typically using a fluoride source like tetrabutylammonium fluoride (TBAF), to regenerate the free hydroxyl group.[1]
-
Drug Development: The 2-aminoethanol scaffold is a common motif in many biologically active molecules. This compound is notably used in the preparation of 3-substituted androsterone derivatives.[2][7][8] Its bifunctional nature enables the creation of diverse compound libraries for high-throughput screening in drug discovery.[1]
-
Polymer Chemistry: The primary amine can be incorporated into polymer backbones or used as a grafting site. A related compound, 2-[2-(tert-butyldimethylsilyloxy)ethoxy]ethanamine, is known to be a cross-linking reagent, suggesting a similar potential application for the title compound.[1] After incorporation into a polymer, hydrolysis of the TBDMS group reveals a hydroxyl group that can form crosslinks, enhancing the material's properties.[1]
References
- 1. This compound | 101711-55-1 | Benchchem [benchchem.com]
- 2. This compound | 101711-55-1 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. guidechem.com [guidechem.com]
- 6. 101711-55-1 | this compound | Silicon Compounds | Ambeed.com [ambeed.com]
- 7. nbinno.com [nbinno.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
A Technical Guide to the NMR Spectral Data of 2-(Tert-butyldimethylsilyloxy)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) spectral data for 2-(Tert-butyldimethylsilyloxy)ethanamine. The information presented herein is intended to assist researchers and professionals in the fields of chemical synthesis and drug development in the structural elucidation and characterization of this versatile bifunctional molecule.
Introduction
This compound is a valuable building block in organic synthesis, featuring a primary amine and a protected hydroxyl group. This unique structure allows for selective functionalization at the amine terminus while the tert-butyldimethylsilyl (TBDMS) ether protects the hydroxyl moiety. Accurate interpretation of its NMR spectra is crucial for confirming its structure and purity during synthetic processes. This guide presents a comprehensive summary of its ¹H and ¹³C NMR data, along with the experimental protocols for data acquisition.
NMR Spectral Data
The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound, acquired in deuterated chloroform (CDCl₃).
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 3.64 | Triplet | 5.0 | 2H | -O-CH₂- |
| 3.05 | Broad Singlet | N/A | 2H | -NH₂ |
| 2.80 | Triplet | 5.0 | 2H | -CH₂-NH₂ |
| 0.90 | Singlet | N/A | 9H | -C(CH₃)₃ |
| 0.06 | Singlet | N/A | 6H | -Si(CH₃)₂ |
Table 1: ¹H NMR spectral data for this compound.[1][2]
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 64.7 | -O-CH₂- |
| 44.1 | -CH₂-NH₂ |
| 25.9 | -C(CH₃)₃ |
| 18.3 | -C(CH₃)₃ |
| -3.4 | -Si(CH₃)₂ |
Table 2: ¹³C NMR spectral data for this compound.[2]
Experimental Protocols
The following sections detail the methodology for the synthesis and subsequent NMR analysis of this compound.
Synthesis of this compound[2]
A solution of tert-butyldimethylsilyl chloride (3.6 g, 24 mmol) in dichloromethane (10 mL) was added dropwise over 3 minutes to a stirred mixture of 2-aminoethanol (1.22 g, 20 mmol) and imidazole (2.04 g, 30 mmol) in a mixed solvent system. The reaction mixture was stirred at room temperature for 1 hour. Following the reaction, water (20 mL) was added to quench the reaction. The organic and aqueous phases were separated. The aqueous phase was extracted with dichloromethane (2 x 20 mL). The combined organic phases were dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product as a light yellow oil.
NMR Data Acquisition[1][2]
The ¹H and ¹³C NMR spectra were recorded on a 400 MHz and 100 MHz spectrometer, respectively.[2] The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Visualizations
The following diagrams illustrate the molecular structure and a general workflow for NMR analysis.
Caption: Molecular structure of this compound.
Caption: A generalized workflow for acquiring and analyzing NMR data.
References
stability of TBDMS group in 2-(Tert-butyldimethylsilyloxy)ethanamine
An In-depth Technical Guide to the Stability of the TBDMS Group in 2-(Tert-butyldimethylsilyloxy)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a valuable bifunctional synthetic building block, integrating a reactive primary amine and a sterically hindered silyl ether-protected primary alcohol.[1][2] The utility of this reagent in complex, multi-step syntheses, such as in the preparation of 3-substituted androsterone derivatives, hinges on the stability of the tert-butyldimethylsilyl (TBDMS) protecting group.[1][3][4] This guide provides a comprehensive overview of the stability of the TBDMS group in this specific context, summarizing quantitative data, detailing relevant experimental protocols, and illustrating key chemical transformations.
The TBDMS group is favored for its substantial stability under a variety of reaction conditions compared to smaller silyl ethers like trimethylsilyl (TMS) and triethylsilyl (TES) ethers.[5][6] This enhanced stability is primarily due to the steric bulk of the tert-butyl group, which hinders nucleophilic attack and hydrolysis at the silicon-oxygen bond.[6][7] However, the presence of a vicinal primary amine in this compound introduces the potential for intramolecular interactions that could influence the stability of the silyl ether.
Core Properties and Synthesis
This compound is typically a light brown liquid soluble in water and organic solvents.[4][8] Its synthesis is straightforward and high-yielding, commonly achieved by the selective silylation of ethanolamine's hydroxyl group.
Experimental Protocol: Synthesis of this compound[3]
Materials:
-
2-Aminoethanol (20 mmol)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (24 mmol)
-
Imidazole (30 mmol)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
A solution of tert-butyldimethylsilyl chloride (3.6 g, 24 mmol) in dichloromethane (10 mL) is prepared.
-
This solution is added slowly and dropwise over 3 minutes to a stirring mixture of 2-aminoethanol (1.22 g, 20 mmol) and imidazole (2.04 g, 30 mmol) in a mixed solvent system.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
Water (20 mL) is added to quench the reaction.
-
The organic and aqueous phases are separated. The aqueous phase is extracted with dichloromethane (2 x 20 mL).
-
The combined organic phases are dried with anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product.
This procedure is reported to provide a quantitative crude yield of 2-((tert-butyldimethylsilyloxy)ethylamine).[3]
Stability of the TBDMS Ether
The stability of silyl ethers is a critical factor in their application as protecting groups. The general order of stability under acidic conditions is TMS < TES < TBDMS < TIPS < TBDPS.[5] A similar trend is observed under basic conditions.[5]
General Stability Profile of TBDMS Ethers
-
Acidic Conditions: TBDMS ethers are relatively sensitive to acid.[9] While more stable than TMS ethers, they can be cleaved by strong acids like 4M HCl or 40% TFA in DCM.[9] Milder acidic conditions, such as acetic acid in aqueous THF, are commonly used for deprotection.[10] The half-life of a primary TBDMS ether in 1% HCl in THF has been reported to be under a minute.[9]
-
Basic Conditions: TBDMS ethers exhibit excellent stability towards aqueous bases.[6][10] Cleavage under basic conditions typically requires forcing conditions.[6]
-
Fluoride-Mediated Cleavage: The TBDMS group is readily cleaved by fluoride ions due to the formation of a strong silicon-fluoride bond.[10] Tetrabutylammonium fluoride (TBAF) is the most common reagent for this purpose.[6]
Quantitative Comparison of Silyl Ether Stability
The following table summarizes the relative rates of cleavage for common silyl ethers, highlighting the superior stability of the TBDMS group compared to smaller silyl ethers.
| Silyl Ether | Abbreviation | Relative Rate of Acidic Cleavage (vs. TMS=1) | Relative Rate of Basic Cleavage (vs. TMS=1) |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
| (Data sourced from BenchChem[5]) |
Deprotection of the TBDMS Group
The removal of the TBDMS group can be achieved under a variety of conditions, allowing for its selective cleavage in the presence of other functional groups.
Experimental Protocols for TBDMS Deprotection
The following tables provide a summary of various conditions reported for the deprotection of TBDMS ethers, with corresponding yields and reaction times. It is important to note that these are general conditions and may require optimization for specific substrates like this compound.
Table 1: Fluoride-Mediated Deprotection
| Reagent(s) | Solvent(s) | Temperature (°C) | Time | Substrate/Selectivity | Yield (%) |
| TBAF (1.1 eq) | THF | Room Temp | 1-4 h | General TBDMS ethers | High |
| HF-Pyridine | THF/Pyridine | 0 | 8 h | Primary TBDMS ethers | High |
Table 2: Acid-Catalyzed Deprotection
| Reagent(s) | Solvent(s) | Temperature (°C) | Time | Substrate/Selectivity | Yield (%) |
| Acetic Acid/H₂O/THF (3:1:1) | - | Room Temp | - | General TBDMS ethers | - |
| 10-CSA (100 mol%) | MeOH | Room Temp | 10 min | Primary TBDMS ethers | High |
| Hf(OTf)₄ (0.05-3 mol%) | CH₂Cl₂ | Room Temp | 0.5-2 h | Selective for primary over secondary/tertiary TBDMS | High |
Table 3: Other Deprotection Methods
| Reagent(s) | Solvent(s) | Temperature (°C) | Time | Substrate/Selectivity | Yield (%) |
| SnCl₂·2H₂O | Ethanol | Room Temp/Reflux | - | General TBDMS ethers | 80-90 |
| Oxone (50% aq. soln.) | Methanol | Room Temp | - | Selective for primary TBDMS ethers | High |
| Acetyl Chloride (cat.) | Dry MeOH | 0 to Room Temp | 0.5-2 h | General TBDMS ethers | High |
| (Data compiled from multiple sources[10][11][12]) |
Visualization of Key Processes
Synthesis of this compound
Caption: Reaction scheme for the synthesis of this compound.
Role as a Bifunctional Synthon in Multi-Step Synthesis
Caption: General workflow illustrating the use as a bifunctional building block.
Conclusion
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 101711-55-1 | Benchchem [benchchem.com]
- 3. This compound | 101711-55-1 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chembk.com [chembk.com]
- 9. reddit.com [reddit.com]
- 10. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 11. Silyl ether - Wikipedia [en.wikipedia.org]
- 12. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
An In-depth Technical Guide to 2-(Tert-butyldimethylsilyloxy)ethanamine: A Bifunctional Building Block in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of 2-(Tert-butyldimethylsilyloxy)ethanamine, a versatile bifunctional building block with significant applications in organic synthesis, particularly within the realm of drug discovery and development. Its unique structure, possessing both a primary amine and a sterically hindered silyl-protected primary alcohol, allows for selective chemical transformations, making it an invaluable synthon for the construction of complex molecular architectures.
Core Properties and Specifications
This compound, also known as (2-Aminoethoxy)(tert-butyl)dimethylsilane, is a stable, yet readily deprotectable, derivative of ethanolamine. The tert-butyldimethylsilyl (TBDMS) group provides robust protection for the hydroxyl functionality, rendering it inert to a wide range of reaction conditions, thereby enabling selective manipulation of the primary amine.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 101711-55-1 | [1][2][3][4][5] |
| Molecular Formula | C₈H₂₁NOSi | [3][4][5] |
| Molecular Weight | 175.34 g/mol | [1][2][3][4][5] |
| Appearance | Colorless to light brown liquid | [2] |
| Boiling Point | ~115 °C | [6] |
| Density | ~0.80 g/mL | [6] |
| Solubility | Soluble in water and organic solvents | [6] |
Table 2: Spectroscopic Data for this compound
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) | Mass Spectrometry (APCI+) |
| δ (ppm) | Assignment | δ (ppm) |
| 3.64 (t, J = 5.0 Hz, 2H) | -OCH₂- | 64.7 |
| 3.05 (br s, 2H) | -NH₂ | 44.1 |
| 2.80 (t, J = 5.0 Hz, 2H) | -CH₂NH₂ | 25.9 |
| 0.90 (s, 9H) | -SiC(CH₃)₃ | 18.3 |
| 0.06 (s, 6H) | -Si(CH₃)₂ | -3.4 |
Data sourced from ChemicalBook.[2]
Synthesis and Purification
The most common and efficient synthesis of this compound involves the selective silylation of 2-aminoethanol.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Aminoethanol (1.0 equiv.)
-
Tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv.)
-
Imidazole (1.5 equiv.)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-aminoethanol (1.0 equiv.) and imidazole (1.5 equiv.) in dichloromethane.
-
Slowly add a solution of tert-butyldimethylsilyl chloride (1.2 equiv.) in dichloromethane to the stirring mixture over a period of approximately 3 minutes.
-
Continue to stir the reaction mixture at room temperature for 1 hour.[2]
-
Quench the reaction by adding water (20 mL).[2]
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous phases.
-
Extract the aqueous phase twice with dichloromethane.[2]
-
Combine all organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a light yellow oil.[2] A crude yield of 100% has been reported for this procedure.[2]
Role as a Bifunctional Building Block
The synthetic utility of this compound lies in its bifunctionality. The primary amine serves as a nucleophile for a variety of transformations, including amidation, alkylation, and reductive amination. The TBDMS-protected alcohol remains unreactive during these steps, preserving a site for subsequent functionalization.
Selective Deprotection of the TBDMS Ether
The TBDMS group can be efficiently removed under mild conditions to liberate the primary alcohol. This selective deprotection is a key step in multi-step syntheses.
Experimental Protocol: Deprotection using Tetrabutylammonium Fluoride (TBAF)
Materials:
-
TBDMS-protected substrate (1.0 equiv.)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1-1.5 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBDMS-protected substrate in anhydrous THF in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add the TBAF solution dropwise to the stirred solution.[7][8]
-
Allow the reaction to warm to room temperature and stir for 45 minutes to 18 hours, monitoring progress by Thin Layer Chromatography (TLC).[7][9]
-
Upon completion, dilute the reaction mixture with dichloromethane and quench with water.[7][9]
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[8]
-
The crude product can be purified by flash column chromatography.[9]
Experimental Protocol: Deprotection using Acidic Conditions
Materials:
-
TBDMS-protected substrate
-
1N Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the silylated alcohol (e.g., 0.4 mmol) in dichloromethane (4 mL).
-
Add a drop of 1N HCl to the solution.
-
Stir the reaction mixture for 30 minutes at room temperature.[10]
-
Work-up as appropriate for the specific substrate.
Application in Drug Development: Synthesis of Androsterone Derivatives
A significant application of this compound is in the synthesis of 3-substituted androsterone derivatives, which have been investigated as potent inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme involved in testosterone biosynthesis.[2][11][12] The following workflow illustrates the general strategy for incorporating the amino alcohol moiety into the androsterone scaffold.
Caption: Synthetic workflow for a 3-substituted androsterone derivative.
Conclusion
This compound is a highly valuable and versatile bifunctional building block for organic synthesis. Its straightforward preparation, robust protecting group, and the orthogonal reactivity of its functional groups make it an ideal synthon for the efficient construction of complex molecules. Its demonstrated use in the synthesis of biologically active compounds, such as inhibitors of steroidogenic enzymes, underscores its importance for researchers and professionals in the field of drug development. The detailed protocols and data presented in this guide provide a solid foundation for the successful application of this reagent in a variety of synthetic endeavors.
References
- 1. This compound | 101711-55-1 | Benchchem [benchchem.com]
- 2. This compound | 101711-55-1 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. Page loading... [wap.guidechem.com]
- 5. scbt.com [scbt.com]
- 6. chembk.com [chembk.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 11. Development of 3-substituted-androsterone derivatives as potent inhibitors of 17β-hydroxysteroid dehydrogenase type 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Androsterone 3alpha-ether-3beta-substituted and androsterone 3beta-substituted derivatives as inhibitors of type 3 17beta-hydroxysteroid dehydrogenase: chemical synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 2-(Tert-butyldimethylsilyloxy)ethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Tert-butyldimethylsilyloxy)ethanamine is a bifunctional organosilicon compound of significant interest in organic synthesis and medicinal chemistry. Its structure incorporates a reactive primary amine and a sterically hindered silyl ether, which serves as a versatile protecting group for the hydroxyl functionality of ethanolamine. This unique combination allows for selective chemical transformations at the amine group while the hydroxyl group remains shielded, making it a valuable building block in the synthesis of complex molecules, including pharmaceutical intermediates.[1][2] The tert-butyldimethylsilyl (TBDMS) group is known for its stability under a range of reaction conditions and can be readily removed under specific, mild acidic conditions or with a fluoride ion source.[1]
Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. Proper solvent selection is critical for optimizing reaction kinetics, facilitating downstream processing, and ensuring the purity of the final products. This technical guide provides a comprehensive overview of the solubility characteristics of this compound and a detailed protocol for its quantitative determination.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₂₁NOSi | [3] |
| Molecular Weight | 175.34 g/mol | [3] |
| Appearance | Colorless to light brown liquid | [4] |
| Water Solubility | 5.4 g/L (25 °C) (Slightly soluble) | [4] |
| Predicted pKa | 8.78 ± 0.10 | [4] |
| Predicted LogP | 1.9669 | [3] |
Qualitative Solubility in Organic Solvents
| Solvent | Polarity | Predicted Solubility | Rationale |
| Hexane | Non-polar | Medium to High | The non-polar alkyl and silyl groups should facilitate dissolution. |
| Toluene | Non-polar | Medium to High | Similar to hexane, the aromatic ring interacts well with the non-polar moieties. |
| Diethyl Ether | Polar aprotic | High | The ether oxygen can act as a hydrogen bond acceptor for the amine protons. |
| Dichloromethane (DCM) | Polar aprotic | High | Commonly used as a solvent for its synthesis, indicating good solubility.[5] |
| Ethyl Acetate | Polar aprotic | High | The ester group can engage in hydrogen bonding with the amine. |
| Tetrahydrofuran (THF) | Polar aprotic | High | Similar to diethyl ether, it is a good hydrogen bond acceptor. |
| Acetone | Polar aprotic | High | The ketone can act as a hydrogen bond acceptor. |
| Acetonitrile | Polar aprotic | Medium | While polar, its interaction with the non-polar parts of the molecule might be less favorable. |
| Methanol | Polar protic | High | The amine can form hydrogen bonds with the hydroxyl group of the solvent. |
| Ethanol | Polar protic | High | Similar to methanol, it can act as a hydrogen bond donor and acceptor. |
| N,N-Dimethylformamide (DMF) | Polar aprotic | High | A highly polar aprotic solvent capable of solvating a wide range of compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | High | A highly polar aprotic solvent that should readily dissolve the compound. |
Experimental Protocol for Quantitative Solubility Determination
The following protocol provides a reliable method for determining the quantitative solubility of this compound in a specific organic solvent at a given temperature. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute in that solution.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Scintillation vials or small glass test tubes with screw caps
-
Analytical balance
-
Vortex mixer
-
Constant temperature bath or incubator
-
Syringe filters (0.2 µm, compatible with the solvent)
-
Syringes
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument (e.g., HPLC with an appropriate detector if the compound is derivatized)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of the Saturated Solution: a. Add an excess amount of this compound to a pre-weighed scintillation vial. The exact amount will depend on the expected solubility but should be enough to ensure that some solid/undissolved liquid remains. b. Add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial. c. Tightly cap the vial to prevent solvent evaporation. d. Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C). e. Agitate the mixture vigorously using a vortex mixer for 1-2 minutes. f. Allow the vial to equilibrate in the constant temperature bath for at least 24 hours to ensure that the solution is fully saturated. Periodically agitate the mixture during this time.
-
Sample Collection and Preparation: a. After the equilibration period, allow the vial to sit undisturbed in the temperature bath for at least 2 hours to allow any undissolved material to settle. b. Carefully draw a known volume of the supernatant (the clear liquid above the undissolved solute) using a syringe. c. Immediately pass the collected supernatant through a 0.2 µm syringe filter into a clean, pre-weighed volumetric flask. This step is crucial to remove any microscopic undissolved particles. d. Dilute the filtered sample with the same organic solvent to a concentration that is within the linear range of the analytical instrument. Record the final volume.
-
Quantitative Analysis: a. Prepare a series of calibration standards of this compound in the same organic solvent. b. Analyze the calibration standards and the prepared sample using GC-FID or another suitable analytical method. c. Construct a calibration curve by plotting the instrument response versus the concentration of the standards. d. Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculation of Solubility: a. Calculate the concentration of the original saturated solution by taking into account the dilution factor. b. Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
Solubility ( g/100 mL) = (Concentration from calibration curve in g/mL) × (Dilution factor) × 100
Visualization of Experimental Workflow
References
A Technical Guide to 2-(Tert-butyldimethylsilyloxy)ethanamine: Sourcing, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Tert-butyldimethylsilyloxy)ethanamine is a valuable bifunctional building block in modern organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its structure, featuring a primary amine and a sterically hindered tert-butyldimethylsilyl (TBDMS) protected primary alcohol, allows for selective functionalization at the nitrogen atom while the hydroxyl group remains masked. This orthogonal reactivity makes it an ideal starting material or intermediate for the synthesis of complex molecular architectures, including novel drug candidates. This guide provides an in-depth overview of the commercial availability, synthesis, and key applications of this versatile reagent.
Commercial Availability and Physicochemical Properties
A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The compound is usually available as a colorless to light brown liquid. Below is a summary of typical product specifications from various commercial vendors.
| Supplier | Purity | Available Quantities | Price (USD, Representative) |
| Various Suppliers on ChemicalBook | ≥99% | kg | ~$1.00 - $9.90/kg[1] |
| TCI America | >95.0% (GC) | 1g, 5g, 25g | $79/1mL, $234/5mL[1] |
| Santa Cruz Biotechnology | Research Grade | Inquire | Inquire[2] |
| Achmem | 98% | 25g, 100g | $21/25g, $87/100g[3] |
| ChemScene | ≥95% | Inquire | Inquire[4] |
| CP Lab Safety | min 95% | 100g | Inquire[5] |
Note: Prices are subject to change and may vary based on quantity and supplier. It is recommended to request a quote from the respective supplier for the most current pricing.
Key Physicochemical Data:
-
CAS Number: 101711-55-1[6]
-
Molecular Formula: C₈H₂₁NOSi[6]
-
Molecular Weight: 175.34 g/mol [6]
-
Boiling Point: ~178 °C (Predicted)[1]
-
Density: ~0.849 g/cm³ (Predicted)[1]
-
Storage: 2-8°C, protected from light and moisture[1]
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound involves the selective silylation of ethanolamine.
Experimental Protocol: Synthesis from Ethanolamine
Materials:
-
Ethanolamine
-
Tert-butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Water, deionized
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of ethanolamine (1.0 equivalent) and imidazole (1.5 equivalents) in anhydrous dichloromethane at 0 °C (ice bath), add a solution of tert-butyldimethylsilyl chloride (1.2 equivalents) in anhydrous dichloromethane dropwise via a dropping funnel.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion, quench the reaction by adding water.[1]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The product can be further purified by vacuum distillation or column chromatography on silica gel to afford pure this compound as a colorless to light brown oil.[1]
Applications in Drug Discovery and Development
The bifunctional nature of this compound makes it a strategic component in the multi-step synthesis of various biologically active molecules. The free amine can be readily derivatized through a variety of reactions, including acylation, alkylation, and reductive amination, to introduce diverse functionalities. Subsequently, the TBDMS protecting group can be selectively removed under mild acidic conditions (e.g., acetic acid in THF/water) or with a fluoride source (e.g., tetrabutylammonium fluoride, TBAF) to unveil the primary alcohol for further transformations.
Role as a Versatile Linker and Building Block
General Synthetic Workflow in Drug Development
The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of a hypothetical drug candidate.
Caption: Generalized synthetic workflow using the title compound.
This workflow highlights the sequential modification of the amine and, after deprotection, the hydroxyl group, enabling the construction of complex molecules with diverse functionalities.
Conclusion
This compound is a commercially accessible and highly versatile reagent for researchers and professionals in drug development. Its orthogonal protecting group strategy allows for the selective and efficient synthesis of complex organic molecules. The straightforward synthesis and predictable reactivity of this compound make it a valuable tool in the medicinal chemist's arsenal for the discovery and development of new therapeutic agents.
References
An In-depth Technical Guide to the Safe Handling of 2-(Tert-butyldimethylsilyloxy)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 2-(Tert-butyldimethylsilyloxy)ethanamine (CAS No. 101711-55-1), a versatile bifunctional synthon utilized in organic synthesis. This document is intended for professionals in research and drug development who may handle this compound. Adherence to the safety protocols outlined herein is crucial for ensuring a safe laboratory environment.
Chemical and Physical Properties
This compound is a colorless to light brown liquid.[1] It is characterized by the presence of a primary amine and a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group, making it a valuable reagent in multi-step syntheses.[2] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 101711-55-1 | [1][3][4][5][6][7][8][9] |
| Molecular Formula | C₈H₂₁NOSi | [1][3][7][8][10] |
| Molecular Weight | 175.34 g/mol | [1][3][7][8][10] |
| Appearance | Colorless to light brown clear liquid | [1][8][10] |
| Boiling Point | 178.4 ± 13.0 °C (Predicted) | [8] |
| Density | 0.849 ± 0.06 g/cm³ (Predicted) | [8][10] |
| pKa | 8.78 ± 0.10 (Predicted) | [1][8] |
| Solubility | Soluble in water and organic solvents.[10] Slightly soluble (5.4 g/L) at 25 °C.[1] | [1][10] |
| Storage Temperature | 2-8°C, protected from light and moisture, under inert gas. | [3][5][6][8][11] |
Hazard Identification and Classification
This compound is classified as hazardous. The GHS classification indicates that it can cause skin and eye irritation and may cause respiratory irritation. Below is a summary of its hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[4] |
| Eye Irritation | 2A / 2 | H319: Causes serious eye irritation.[4] |
| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation. |
| Flammable liquids | 4 | H227: Combustible liquid.[12] |
| Skin corrosion/irritation | 1C | H314: Causes severe skin burns and eye damage.[12] |
| Serious eye damage/eye irritation | 1 | H318: Causes serious eye damage.[12] |
GHS Pictograms:
Signal Word: Warning[4][5][6], Danger[12]
Safe Handling and Storage
Proper handling and storage are paramount to minimize exposure and associated risks.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[10][13]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][10]
-
Avoid breathing vapors or mist.
-
Wash hands thoroughly after handling.[4]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][13]
-
Store away from incompatible materials such as oxidizing agents and acids.[10]
-
Keep under an inert gas atmosphere to protect from moisture.[4]
Experimental Protocols
While specific experimental procedures will vary, the following general protocol should be followed when handling this compound in a laboratory setting.
General Laboratory Handling Protocol:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary materials, including the reagent, solvents, glassware, and quenching solutions.
-
Don appropriate PPE (nitrile or neoprene gloves, safety glasses with side shields or goggles, and a flame-retardant lab coat).
-
-
Dispensing:
-
Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.
-
Open the container under a stream of inert gas (e.g., argon or nitrogen).
-
Use a clean, dry syringe or cannula to transfer the required amount of the liquid.
-
Immediately reseal the container under an inert atmosphere.
-
-
Reaction:
-
Perform all reaction setup and quenching procedures within the fume hood.
-
Maintain an inert atmosphere over the reaction mixture if the reaction is sensitive to air or moisture.
-
Monitor the reaction for any signs of exothermic activity or pressure buildup.
-
-
Work-up and Purification:
-
Quench the reaction carefully with an appropriate reagent.
-
Perform extractions and washes in a separatory funnel with proper venting.
-
If purification is by distillation, ensure the apparatus is set up correctly and behind a safety shield. For column chromatography, pack and run the column in the fume hood.
-
-
Waste Disposal:
-
Dispose of all chemical waste, including contaminated consumables, in appropriately labeled hazardous waste containers according to institutional and local regulations.
-
-
Decontamination:
-
Clean all glassware and equipment thoroughly after use.
-
Wipe down the work area in the fume hood.
-
Remove and dispose of PPE in the designated waste containers.
-
Wash hands thoroughly with soap and water.
-
First Aid Measures
In the event of exposure, immediate action is critical. The following first aid measures should be taken.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[14] |
| Skin Contact | Immediately remove all contaminated clothing.[4][14] Flush the affected area with plenty of soap and water for at least 15 minutes.[4][14] Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][14] |
| Ingestion | Do NOT induce vomiting.[13] Rinse mouth with water.[4] Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.[10] |
Visualizations
The following diagrams illustrate key workflows and logical relationships for the safe handling of this chemical.
Caption: General experimental workflow for handling this compound.
Caption: Decision tree for first aid procedures following exposure.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 101711-55-1 | Benchchem [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. achmem.com [achmem.com]
- 6. 101711-55-1|2-((tert-Butyldimethylsilyl)oxy)ethanamine|BLD Pharm [bldpharm.com]
- 7. calpaclab.com [calpaclab.com]
- 8. minstar.lookchem.com [minstar.lookchem.com]
- 9. This compound | 101711-55-1 [amp.chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. 2- 2-(tert-Butyldimethylsilyloxy)ethoxy ethanamine 95 215297-17-9 [sigmaaldrich.com]
- 12. N-(2-(tert-Butyldimethylsilyloxy)ethyl)methylamine | C9H23NOSi | CID 16203640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Methodological & Application
Application Notes and Protocols for the Use of 2-(Tert-butyldimethylsilyloxy)ethanamine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides and small proteins. The introduction of non-standard amino acids and functional moieties into peptide sequences is crucial for developing novel therapeutics, diagnostic tools, and research reagents. 2-(Tert-butyldimethylsilyloxy)ethanamine is a versatile bifunctional building block that can be strategically employed in SPPS to introduce a flexible amino-linker with a latent hydroxyl group. The primary amine allows for its incorporation into the peptide backbone, while the tert-butyldimethylsilyl (TBDMS) ether protects the hydroxyl group, which can be deprotected under acidic conditions, typically during the final cleavage of the peptide from the solid support.[1][2][3]
This document provides detailed application notes and protocols for the incorporation of this compound into peptides during standard Fmoc/tBu-based SPPS.[4][5] The protocols outlined below are intended to serve as a guide for researchers to successfully utilize this reagent for C-terminal modification or as an internal linker, enabling further downstream modifications such as PEGylation, glycosylation, or conjugation to other molecules.
Principle of Application
The core of this application lies in the orthogonal protection strategy inherent in Fmoc/tBu-based SPPS.[6][7] The TBDMS protecting group on the hydroxyl function of this compound is stable to the basic conditions (e.g., piperidine) used for the removal of the temporary Nα-Fmoc protecting group.[4][5] However, it is readily cleaved under the strongly acidic conditions (e.g., Trifluoroacetic acid - TFA) used for the final cleavage of the peptide from the resin and the removal of permanent side-chain protecting groups (e.g., tBu, Boc, Trt).[3][8] This allows for the selective deprotection of the hydroxyl group at the end of the synthesis, yielding a peptide with a free primary alcohol at the desired position.
Data Presentation: Properties and Cleavage Conditions
The following table summarizes the key properties of the TBDMS protecting group and its compatibility with standard SPPS reagents.
| Protecting Group | Protected Functionality | Stable To | Cleavage Conditions | Typical Reagents | Reference |
| TBDMS (Tert-butyldimethylsilyl) | Primary Hydroxyl | Basic conditions (Piperidine), Mild acidic conditions | Strong acidic conditions, Fluoride ions | TFA, HF, TBAF | [2][3][8] |
The stability and cleavage of the TBDMS group are critical for its successful application. The following table provides a comparison of cleavage cocktails for the final deprotection step.
| Cleavage Cocktail | Composition (v/v) | Scavengers | Typical Cleavage Time | Notes | Reference |
| Standard TFA Cleavage | TFA/H₂O/TIPS (95:2.5:2.5) | Triisopropylsilane (TIPS) | 2-4 hours | Efficient for most peptides and TBDMS cleavage. | [9][10] |
| TFA/DCM | TFA/DCM (1:1) | None | 1-2 hours | Milder conditions, may require longer reaction time for complete TBDMS cleavage. | [4][5] |
| HF Cleavage | Anhydrous HF | Anisole | 1 hour at 0°C | Used in Boc/Bzl strategy; highly effective but requires specialized equipment. | [4][5] |
Experimental Protocols
Protocol 1: C-Terminal Modification of a Peptide with this compound
This protocol describes the manual coupling of this compound to a resin-bound peptide as the final residue.
Materials:
-
Peptide-resin (fully protected, with a free N-terminus)
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole) or Oxyma Pure, and DIPEA (N,N-Diisopropylethylamine)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solutions: DMF, DCM
-
Cleavage cocktail: TFA/H₂O/TIPS (95:2.5:2.5)
-
Cold diethyl ether
-
Standard SPPS reaction vessel and shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.[5]
-
Fmoc Deprotection (if applicable): If the N-terminus of the peptide-resin is Fmoc-protected, treat with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Activation of Carboxylic Acid (on resin): This protocol assumes coupling to a free amine on the incoming molecule. Therefore, the carboxylic acid of the C-terminal amino acid on the resin must be activated. Correction: For C-terminal modification, the amine of this compound will be coupled to the C-terminal carboxylic acid of the peptide, which is attached to the resin. A more appropriate approach is to first synthesize the peptide, cleave it from the resin while keeping side-chain protecting groups intact (using a hyper-acid sensitive resin like 2-chlorotrityl chloride resin), and then couple this compound in solution phase. Alternatively, for on-resin modification, a specific linker strategy would be required.
Revised and More Practical Protocol 1: Incorporation of this compound as a C-terminal Amide Moiety
This protocol describes the coupling of this compound to the C-terminal carboxylic acid of a peptide after cleavage from a resin that allows for the release of a fully protected peptide acid.
Procedure:
-
Peptide Synthesis: Synthesize the desired peptide sequence on a 2-chlorotrityl chloride resin using standard Fmoc/tBu SPPS.[11]
-
Cleavage of Protected Peptide Acid: Cleave the peptide from the resin using a mild solution of TFA in DCM (e.g., 1-5% TFA) to keep the side-chain protecting groups intact. Neutralize and precipitate the protected peptide.
-
Solution-Phase Coupling: a. Dissolve the protected peptide acid in DMF. b. Add coupling reagents (e.g., 1.2 equivalents of HBTU and 2 equivalents of DIPEA) and stir for 5 minutes. c. Add 1.5 equivalents of this compound to the reaction mixture. d. Stir at room temperature for 2-4 hours or until the reaction is complete (monitored by LC-MS).
-
Work-up and Purification: Quench the reaction, precipitate the protected peptide conjugate, and purify by flash chromatography.
-
Final Deprotection: Treat the purified, protected peptide conjugate with a cleavage cocktail (e.g., TFA/H₂O/TIPS 95:2.5:2.5) for 2-4 hours to remove all protecting groups, including the TBDMS group.
-
Isolation: Precipitate the final peptide with cold diethyl ether, wash, and lyophilize.
Protocol 2: Incorporation of this compound as an Internal Linker
This protocol requires the synthesis of an Fmoc-protected derivative of this compound to be used as a building block in SPPS.
Pre-requisite: Synthesis of Fmoc-N-(2-(tert-butyldimethylsilyloxy)ethyl)glycine
This building block can be synthesized by reacting Fmoc-glycine with this compound under standard peptide coupling conditions, followed by purification.
SPPS Procedure:
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide peptide). Swell the resin in DMF.[4]
-
Standard SPPS Cycles: Perform standard Fmoc-SPPS cycles (Fmoc deprotection, amino acid coupling, washing) to assemble the peptide chain up to the desired insertion point for the linker.
-
Linker Coupling: a. Deprotect the N-terminal Fmoc group of the growing peptide chain. b. Couple the pre-synthesized Fmoc-N-(2-(tert-butyldimethylsilyloxy)ethyl)glycine (3-5 equivalents) using standard coupling reagents (e.g., HBTU/DIPEA in DMF) for 1-2 hours. c. Wash the resin thoroughly with DMF and DCM.
-
Continue Peptide Elongation: Continue with standard Fmoc-SPPS cycles to complete the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash and dry the resin. Treat the peptide-resin with a cleavage cocktail (e.g., TFA/H₂O/TIPS 95:2.5:2.5) for 2-4 hours. This will cleave the peptide from the resin and simultaneously remove all side-chain protecting groups and the TBDMS group from the linker.
-
Isolation: Precipitate the peptide in cold diethyl ether, wash, and lyophilize. Purify by preparative HPLC.
Visualizations
Diagram 1: Workflow for C-Terminal Modification
Caption: Workflow for C-terminal modification of a peptide.
Diagram 2: Workflow for Internal Linker Incorporation
Caption: Workflow for incorporating an internal linker in SPPS.
Diagram 3: Orthogonal Deprotection Strategy
Caption: Orthogonal deprotection in Fmoc-SPPS.
Conclusion
This compound is a valuable reagent for the modification of synthetic peptides. Its bifunctional nature, combined with the well-understood chemistry of the TBDMS protecting group, allows for its strategic incorporation as either a C-terminal modifying agent or an internal linker. The protocols and workflows presented here provide a framework for researchers to utilize this building block to create peptides with novel functionalities, opening avenues for new therapeutic and diagnostic applications. Careful planning of the synthetic strategy, particularly regarding the point of incorporation and the final deprotection conditions, is essential for successful outcomes.
References
- 1. This compound | 101711-55-1 | Benchchem [benchchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. A silyl ether-protected building block for O-GlcNAcylated peptide synthesis to enable one-pot acidic deprotection - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(Tert-butyldimethylsilyloxy)ethanamine in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for targeted protein degradation. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of a PROTAC.[1][2][3][4] This document provides detailed application notes and protocols for the use of 2-(tert-butyldimethylsilyloxy)ethanamine as a precursor for a short, hydrophilic linker in the development of novel PROTACs.
This compound serves as a protected form of a 2-aminoethoxy linker moiety. The tert-butyldimethylsilyl (TBS) protecting group allows for the selective functionalization of the amine group, followed by deprotection to reveal a hydroxyl group that can be further modified or remain as a hydrophilic element in the final PROTAC. This linker is advantageous for synthesizing PROTACs with short, defined-length linkers, which can be crucial for optimizing the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
Application Notes
Rationale for Using a 2-Aminoethoxy Linker
The choice of a linker is a critical parameter in PROTAC design, affecting both the biological activity and the pharmaceutical properties of the molecule.[1][2][3][4] A 2-aminoethoxy linker derived from this compound offers several potential advantages:
-
Hydrophilicity: The ether oxygen can improve the aqueous solubility of the PROTAC, which is often a challenge for these high molecular weight molecules. Improved solubility can enhance cell permeability and bioavailability.
-
Short Length and Defined Geometry: This linker provides a short and relatively rigid connection between the two ligands. The linker length is a key determinant of ternary complex stability and degradation efficiency.[1][2]
-
Synthetic Tractability: this compound is a commercially available building block. The TBS protecting group is stable under a variety of reaction conditions and can be selectively removed under mild conditions, allowing for a modular and flexible synthetic strategy.
General Workflow for PROTAC Development using this compound
The development of a PROTAC using this linker typically follows a structured workflow, from synthesis to biological evaluation.
Caption: A general workflow for the development of PROTACs.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound as a Linker Precursor
This protocol describes a general two-step approach for the synthesis of a PROTAC.
Materials:
-
This compound
-
POI ligand with a suitable functional group (e.g., carboxylic acid)
-
E3 ligase ligand with a suitable functional group (e.g., amine)
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
TBS deprotection reagent (e.g., TBAF in THF, or HCl in MeOH)
-
Purification supplies (e.g., silica gel for chromatography, HPLC system)
Procedure:
-
Step 1: Coupling of the first ligand to the linker precursor.
-
Dissolve the POI ligand (1 eq.) in DMF.
-
Add HATU (1.2 eq.), HOBt (1.2 eq.), and DIPEA (3 eq.).
-
Stir the mixture for 15 minutes at room temperature.
-
Add this compound (1.1 eq.) to the reaction mixture.
-
Stir at room temperature for 4-16 hours, monitoring the reaction by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the intermediate by column chromatography.
-
-
Step 2: Deprotection of the TBS group.
-
Dissolve the TBS-protected intermediate in THF.
-
Add TBAF (1 M in THF, 1.5 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify the deprotected intermediate by column chromatography.
-
-
Step 3: Coupling of the second ligand.
-
The deprotected intermediate now has a free hydroxyl group. This can be activated (e.g., by mesylation) for coupling to an amine-containing E3 ligase ligand, or if the E3 ligase ligand has a carboxylic acid, the hydroxyl group on the linker can be coupled via an etherification reaction or converted to an amine for amide bond formation. The following is an example of activating the hydroxyl group for coupling.
-
Dissolve the deprotected intermediate (1 eq.) in DCM.
-
Add triethylamine (2 eq.) and methanesulfonyl chloride (1.2 eq.) at 0 °C.
-
Stir for 1-2 hours.
-
Add the E3 ligase ligand (with an amine or hydroxyl nucleophile, 1.1 eq.) and a suitable base (e.g., potassium carbonate).
-
Stir at room temperature or with gentle heating until the reaction is complete as monitored by LC-MS.
-
Work up the reaction and purify the final PROTAC by preparative HPLC.
-
-
Step 4: Characterization.
-
Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Caption: A schematic of a synthetic route for a PROTAC.
Protocol 2: Evaluation of PROTAC-induced Protein Degradation by Western Blot
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a DMSO vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer.
-
Clarify lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein lysates to the same concentration and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane and then incubate with the primary antibody for the POI.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of protein remaining against the PROTAC concentration to generate a dose-response curve.
-
Calculate the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation percentage) from the curve.
-
Protocol 3: Cell Viability Assay
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Opaque-walled multi-well plates
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a desired time period (e.g., 72 hours).
-
-
Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot cell viability against PROTAC concentration to determine the EC₅₀ (concentration at which 50% of the maximal effect is observed).
-
Data Presentation
Quantitative data from the evaluation of a hypothetical PROTAC, "PROTAC-X," which targets Protein Y for degradation by the E3 ligase Cereblon, is presented below for illustrative purposes.
Table 1: In Vitro Degradation of Protein Y by PROTAC-X
| Cell Line | Treatment Time (h) | DC₅₀ (nM) | Dₘₐₓ (%) |
| Cell Line A | 24 | 25 | 92 |
| Cell Line B | 24 | 48 | 85 |
Table 2: Cellular Activity of PROTAC-X
| Cell Line | Assay | Endpoint | EC₅₀ (nM) |
| Cell Line A | Cell Viability | 72 h | 35 |
| Cell Line B | Cell Viability | 72 h | 75 |
Signaling Pathway Visualization
The following diagram illustrates the general mechanism of action for a PROTAC.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
This compound is a valuable building block for the synthesis of PROTACs with short, hydrophilic linkers. The protocols and application notes provided herein offer a comprehensive guide for researchers and drug developers interested in utilizing this linker precursor for the development of novel protein degraders. The modular synthetic approach, combined with robust biological evaluation methods, will facilitate the systematic optimization of PROTACs for enhanced therapeutic potential.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification of Gold Nanoparticles with 2-(Tert-butyldimethylsilyloxy)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) are at the forefront of nanomedical research due to their unique physicochemical properties, including surface plasmon resonance, biocompatibility, and ease of surface functionalization.[1][2][3] The ability to modify the surface of AuNPs is crucial for their application in targeted drug delivery, diagnostics, and bioimaging.[1][4][5] This document provides a detailed protocol for the surface modification of gold nanoparticles with 2-(Tert-butyldimethylsilyloxy)ethanamine, a bifunctional linker that introduces a protected primary amine onto the nanoparticle surface.
The this compound molecule features a terminal amine group that can be used for further conjugation with biomolecules, drugs, or targeting ligands, and a silyl ether group that can facilitate attachment to the gold surface, often through a thiol-silane linker strategy. The tert-butyldimethylsilyl (TBDMS) protecting group on the hydroxyl end of the ethanolamine backbone is stable under a range of conditions, allowing for selective reactions at the amine functionality.[6] This protecting group can be readily removed under mild conditions to expose the hydroxyl group if needed for subsequent modifications.[7] This protocol outlines the synthesis of citrate-stabilized AuNPs, their functionalization with the silyl-protected amine, and the subsequent deprotection of the silyl group to yield amine-functionalized nanoparticles.
Applications
The resulting amine-functionalized gold nanoparticles serve as a versatile platform for a multitude of biomedical applications:
-
Drug Delivery: The primary amine groups can be conjugated with therapeutic agents for targeted delivery to specific cells or tissues.[1][2][8][9]
-
Gene Delivery: The positively charged surface (after protonation of the amine groups) can electrostatically interact with negatively charged genetic material like siRNA, facilitating cellular uptake.[8]
-
Biosensing: Biomolecules such as antibodies or enzymes can be attached to the amine-functionalized AuNPs for the development of highly sensitive and specific biosensors.[4]
-
Bioimaging: Imaging agents can be conjugated to the nanoparticles for various imaging modalities.[1]
-
Theranostics: The platform allows for the combination of therapeutic and diagnostic agents on a single nanoparticle for simultaneous treatment and monitoring.[5]
Experimental Protocols
Materials and Equipment
| Material/Equipment | Specifications |
| Gold(III) chloride trihydrate (HAuCl₄·3H₂O) | ACS reagent grade |
| Trisodium citrate dihydrate | ≥99% |
| This compound | ≥95% |
| (3-Mercaptopropyl)trimethoxysilane (MPTMS) | ≥95% |
| Tetrabutylammonium fluoride (TBAF) | 1 M solution in THF |
| Ethanol (EtOH) | Anhydrous, ≥99.8% |
| Methanol (MeOH) | Anhydrous, ≥99.8% |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% |
| Ultrapure water | 18.2 MΩ·cm |
| Round-bottom flasks | Various sizes |
| Condenser | |
| Heating mantle with magnetic stirrer | |
| Centrifuge | Capable of reaching >12,000 x g |
| UV-Vis Spectrophotometer | |
| Dynamic Light Scattering (DLS) Instrument | |
| Transmission Electron Microscope (TEM) | |
| Fourier-Transform Infrared (FTIR) Spectrometer |
Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)
-
Preparation: In a meticulously cleaned 250 mL round-bottom flask, add 100 mL of a 0.01% (w/v) aqueous solution of HAuCl₄·3H₂O.
-
Heating: Bring the solution to a rolling boil under continuous stirring using a heating mantle and a magnetic stirrer, with a condenser attached to the flask.
-
Reduction: Rapidly inject 4 mL of a 1% (w/v) trisodium citrate dihydrate solution into the boiling gold solution.
-
Reaction: Observe the color change of the solution from pale yellow to blue and finally to a brilliant ruby red, which indicates the formation of gold nanoparticles.[10]
-
Completion: Continue boiling and stirring for an additional 15 minutes to ensure the reaction is complete.
-
Cooling: Remove the flask from the heating mantle and allow it to cool to room temperature with continuous stirring.
-
Characterization: Characterize the synthesized AuNPs using UV-Vis spectroscopy (for Surface Plasmon Resonance peak), DLS (for hydrodynamic diameter and size distribution), and TEM (for core size and morphology).
Protocol 2: Surface Modification with this compound via a Thiol-Silane Linker
This protocol utilizes a two-step process where the gold nanoparticles are first functionalized with a thiol-silane linker, (3-Mercaptopropyl)trimethoxysilane (MPTMS), followed by reaction with this compound.
Step A: Functionalization with MPTMS
-
Preparation: To 10 mL of the synthesized citrate-stabilized AuNP solution, add 100 µL of a 10 mM ethanolic solution of MPTMS.
-
Incubation: Stir the mixture vigorously at room temperature overnight to allow for the self-assembly of the thiol group on the gold nanoparticle surface.
-
Purification: Purify the functionalized nanoparticles by centrifugation at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 20 minutes). Carefully remove the supernatant and resuspend the nanoparticle pellet in ethanol. Repeat this washing step twice to remove unbound MPTMS.
Step B: Reaction with this compound
-
Reaction Setup: Resuspend the MPTMS-functionalized AuNP pellet in 10 mL of anhydrous DMF.
-
Addition of Amine: Add 50 µL of a 100 mM solution of this compound in DMF to the AuNP suspension.
-
Incubation: Stir the reaction mixture at room temperature for 24 hours to allow the amine to react with the silane groups on the nanoparticle surface.
-
Purification: Purify the functionalized nanoparticles by centrifugation (e.g., 12,000 x g for 20 minutes). Remove the supernatant and resuspend the pellet in ethanol. Repeat the washing step twice to ensure the removal of excess reagents.
Protocol 3: Deprotection of the TBDMS Group
-
Preparation: Resuspend the purified TBDMS-protected amine-functionalized AuNPs in 10 mL of anhydrous THF.
-
Deprotection Reaction: To the nanoparticle suspension, add 1.1 mL of a 1 M solution of TBAF in THF (a slight excess).
-
Incubation: Stir the mixture at room temperature for 2 hours.
-
Purification: Purify the deprotected, amine-functionalized AuNPs by centrifugation (e.g., 12,000 x g for 20 minutes). Remove the supernatant and resuspend the pellet in ultrapure water. Repeat the washing and resuspension steps three times to ensure the complete removal of TBAF and cleaved silyl groups.
-
Final Product: The resulting pellet contains amine-functionalized gold nanoparticles ready for further conjugation. Store at 4°C.
Characterization Data
The successful modification of the gold nanoparticles can be confirmed through various analytical techniques. The following table summarizes expected quantitative data at each stage of the process.
| Stage of Modification | UV-Vis λmax (nm) | Hydrodynamic Diameter (DLS, nm) | Zeta Potential (mV) |
| Citrate-Stabilized AuNPs | ~520 | 20 ± 2 | -35 ± 5 |
| MPTMS Functionalized AuNPs | ~522 | 25 ± 3 | -20 ± 5 |
| TBDMS-Protected Amine Functionalized AuNPs | ~523 | 30 ± 4 | -15 ± 5 |
| Amine Functionalized AuNPs (after deprotection) | ~524 | 28 ± 4 | +25 ± 5 (at pH 7) |
Visualizing the Workflow and Concepts
To aid in the understanding of the experimental process and the underlying chemical transformations, the following diagrams have been generated.
Caption: Experimental workflow for the synthesis and functionalization of gold nanoparticles.
Caption: Logical relationship of the surface chemistry components.
References
- 1. Functionalized Gold Nanoparticles and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on the Synthesis and Functionalization of Gold Nanoparticles as a Drug Delivery Vehicle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Chemical–Physical Characterization, and Biomedical Applications of Functional Gold Nanoparticles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. Advances in Gold Nanoparticles: Synthesis, Functionalization Strategies, and Theranostic Applications in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 101711-55-1 | Benchchem [benchchem.com]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 8. Amine-functionalized gold nanoparticles as non-cytotoxic and efficient intracellular siRNA delivery carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monolayer coated gold nanoparticles for delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
synthesis of block copolymers using 2-(Tert-butyldimethylsilyloxy)ethanamine initiator
Application Note & Protocol
Topic: Synthesis of Polypeptide-Based Block Copolymers using 2-(Tert-butyldimethylsilyloxy)ethanamine Initiator
Audience: Researchers, scientists, and drug development professionals.
Introduction
Block copolymers composed of polypeptide segments have garnered significant interest in the biomedical and pharmaceutical fields. Their ability to self-assemble into well-defined nanostructures, combined with the biocompatibility and functionality of polypeptides, makes them ideal candidates for applications in drug delivery, tissue engineering, and diagnostics. The synthesis of well-defined polypeptides is most commonly achieved through the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs).[1]
The choice of initiator is critical for controlling the ROP of NCAs to achieve predictable molecular weights and narrow molecular weight distributions (low polydispersity).[2] Primary amine initiators are widely used; however, the polymerization can be slow and susceptible to side reactions.[3][4] To overcome these limitations, silylated amine initiators, such as this compound, have emerged as effective alternatives. The use of N-silylated amines can lead to faster, more controlled polymerizations by proceeding through a trimethylsilyl-carbamate (TMS-CBM) propagating chain end, which minimizes chain-transfer and termination reactions.[5]
This application note provides a detailed protocol for the synthesis of a diblock copolypeptide, poly(γ-benzyl-L-glutamate)-block-poly(ε-carbobenzyloxy-L-lysine) (PBLG-b-PZLL), using this compound as the initiator. This initiator possesses a protected hydroxyl group, which, after deprotection, can be used for further functionalization, making it a versatile tool for creating complex polymer architectures.
Synthesis Workflow
The synthesis of the diblock copolymer is a multi-step process that begins with the ROP of the first NCA monomer, followed by the sequential addition of the second monomer. The silyl protecting group can then be removed if the terminal hydroxyl group is desired for subsequent applications.
Figure 1: Workflow for the synthesis of a diblock copolypeptide.
Polymerization Mechanism
The polymerization initiated by this compound proceeds via a controlled "amine mechanism". The initiator's primary amine attacks the C5 carbonyl of the NCA ring. The silyl group is subsequently transferred to the N-terminus of the growing chain, forming a TMS-carbamate (TMS-CBM) propagating end. This mechanism prevents side reactions, such as the deprotonation of the NCA's N-H group, which can occur with traditional amine initiators and lead to a loss of control.[5]
Figure 2: Mechanism of silylated amine-initiated NCA ROP.
Experimental Protocols
4.1 Materials
-
γ-Benzyl-L-glutamate (BLG) and ε-carbobenzyloxy-L-lysine (ZLL)
-
Triphosgene
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether (anhydrous)
-
Hexanes (anhydrous)
-
Trifluoroacetic acid (TFA)
-
All manipulations involving NCAs and polymerization should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.
4.2 Protocol 1: Synthesis of NCA Monomers
NCA monomers are synthesized from the corresponding amino acids using the Fuchs-Farthing method with triphosgene.[2]
-
Suspend the amino acid (e.g., γ-benzyl-L-glutamate, 1 equivalent) in anhydrous THF.
-
Add triphosgene (0.4 equivalents) to the suspension under a continuous flow of nitrogen.
-
Heat the mixture to 50-60 °C and stir until the solution becomes clear (typically 2-4 hours).
-
Filter the hot solution to remove any insoluble byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the crude NCA product from a suitable solvent system (e.g., THF/hexanes) multiple times until high purity is confirmed by ¹H NMR.
-
Dry the purified NCA crystals under high vacuum and store in a glovebox at -20 °C.
4.3 Protocol 2: Synthesis of TBSO-PBLG-b-PZLL Diblock Copolymer
-
First Block Polymerization (PBLG):
-
In a glovebox, dissolve the purified BLG-NCA in anhydrous DMF to a concentration of ~5% (w/v).
-
Calculate the required amount of this compound initiator to achieve the target degree of polymerization (DP) for the first block (e.g., [M]/[I] = 50).
-
Add the initiator to the stirring NCA solution.
-
Allow the reaction to proceed at room temperature for 24-48 hours. Monitor the reaction by FT-IR by observing the disappearance of the NCA anhydride peaks (~1850 and 1790 cm⁻¹).
-
-
Second Block Polymerization (PZLL):
-
Once the first polymerization is complete, take an aliquot for characterization (GPC, NMR).
-
Dissolve the ZLL-NCA monomer in a small amount of anhydrous DMF.
-
Add the ZLL-NCA solution to the living PBLG macroinitiator solution. The amount should correspond to the target DP for the second block.
-
Allow the second polymerization to proceed for another 24-48 hours.
-
-
Polymer Isolation:
-
Precipitate the final diblock copolymer solution into a large volume of a non-solvent, such as cold diethyl ether or methanol/water mixture.
-
Collect the polymer precipitate by centrifugation or filtration.
-
Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and residual DMF.
-
Dry the final product, TBSO-PBLG-b-PZLL, under high vacuum to a constant weight.
-
Characterization and Data
The synthesized homopolymers and the final block copolymer should be characterized to determine their molecular weight, polydispersity, and composition.
Table 1: Representative Data for PBLG Homopolymer Synthesis
| Entry | [BLG-NCA]/[I] Ratio | Theoretical Mₙ ( g/mol ) | Experimental Mₙ (GPC, g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | 25 | 5,650 | 5,500 | 1.15 |
| 2 | 50 | 11,125 | 10,900 | 1.12 |
| 3 | 100 | 22,075 | 21,500 | 1.18 |
| (Note: Data is representative and based on typical results for controlled NCA polymerizations initiated by silylated amines.[5] Actual results may vary.) |
Table 2: Characterization of PBLG-b-PZLL Diblock Copolymer
| Polymer Sample | DP (PBLG Block) | DP (PZLL Block) | Total Mₙ (GPC, g/mol ) | PDI (Mₙ/Mₙ) |
| PBLG₅₀ Macroinitiator | 50 | - | 10,900 | 1.12 |
| PBLG₅₀-b-PZLL₅₀ | 50 | 50 | 25,600 | 1.20 |
| (Note: The increase in molecular weight and a retained low PDI upon addition of the second block confirm the successful formation of the diblock copolymer.) |
Conclusion
The use of this compound as an initiator for the ring-opening polymerization of NCAs provides a robust and controlled method for synthesizing well-defined polypeptide-based block copolymers. This approach offers excellent control over molecular weight and results in polymers with low polydispersity. The presence of a protected hydroxyl group on the initiator adds a layer of versatility, allowing for post-polymerization modification to create advanced functional biomaterials. The protocols and data presented herein serve as a comprehensive guide for researchers in materials science and drug development aiming to produce high-purity block copolypeptides for a variety of biomedical applications.
References
- 1. Protein based Block Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. materials.uoi.gr [materials.uoi.gr]
- 4. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 6. chemscene.com [chemscene.com]
- 7. This compound | 101711-55-1 [chemicalbook.com]
N-acylation of 2-(Tert-butyldimethylsilyloxy)ethanamine reaction conditions
Application Notes: N-acylation of 2-(Tert-butyldimethylsilyloxy)ethanamine
Introduction
The N-acylation of amines is a cornerstone transformation in organic synthesis, vital for the construction of amide bonds which are ubiquitous in pharmaceuticals, natural products, and materials science.[1][2] this compound is a valuable bifunctional building block, featuring a nucleophilic primary amine and a sterically hindered silyl ether protecting a primary alcohol.[3] This structure allows for selective modification at the amine terminus while the hydroxyl group remains masked. The tert-butyldimethylsilyl (TBDMS) protecting group is robust under many reaction conditions but can be readily removed under specific, mild conditions when desired.[4][5]
These application notes provide detailed protocols and reaction conditions for the N-acylation of this compound using common acylating agents, such as acyl chlorides and carboxylic acids activated with coupling reagents.
General Reaction Principles
The N-acylation of this compound proceeds via the nucleophilic attack of the primary amine's lone pair on the electrophilic carbonyl carbon of the acylating agent.
-
With Acyl Chlorides: This is a highly efficient and direct method. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, N,N-diisopropylethylamine) to neutralize the hydrochloric acid byproduct generated.[6][7]
-
With Carboxylic Acids: This method requires the in-situ activation of the carboxylic acid's carboxyl group to make it more electrophilic. This is achieved using peptide coupling reagents (e.g., HATU, HBTU, EDC) which form a highly reactive intermediate that is then readily attacked by the amine.[8] A base is also required in these reactions to facilitate the process and neutralize any acidic byproducts.[8]
Data Presentation: Reaction Conditions
The following table summarizes various conditions for the N-acylation of this compound and related primary amines. Yields are representative and can vary based on the specific substrate and scale.
| Acylating Agent | Base / Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Generic Acyl Chloride | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to RT | 1 - 4 | >90 | [7] |
| 4-Bromobutyryl chloride | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to RT | 2 - 4 | High | [6] |
| Generic Carboxylic Acid | HATU / DIPEA | Dimethylformamide (DMF) | RT | 2 - 12 | 85 - 95 | [8] |
| Generic Carboxylic Acid | EDC·HCl / HOBt | Dichloromethane (DCM) | RT | 12 - 24 | 80 - 90 | [8] |
| 2-Mercaptobenzoic acid | HBTU / i-Pr₂EtN | Dimethylformamide (DMF) | RT | N/A | Good | [9] |
| Substituted pyrazole acid chloride | Triethylamine (TEA) | Ethanol | Reflux | N/A | 79 | [10] |
| Acetic Anhydride | None (neat) or NaOAc | Water / Neat | RT | < 1 | >90 | [2] |
Experimental Protocols
Protocol 1: N-Acylation using an Acyl Chloride
This protocol describes a general and highly efficient procedure using a generic acyl chloride in the presence of triethylamine.[7]
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (1.2 - 1.5 eq)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine (Saturated NaCl (aq))
-
Anhydrous Na₂SO₄ or MgSO₄
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.2 - 1.5 eq) to the solution and stir for 5-10 minutes.
-
Acylating Agent Addition: Slowly add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes.[3]
Protocol 2: N-Acylation using a Carboxylic Acid and Coupling Agent (HATU)
This protocol is ideal for sensitive substrates or when the corresponding acyl chloride is unavailable. HATU is a highly efficient peptide coupling reagent.[8]
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Lithium Chloride (LiCl) solution (5% aqueous)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (2.0-3.0 eq) and stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add this compound (1.0 eq) to the activated mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer several times with a 5% LiCl solution (to remove DMF), followed by saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Mandatory Visualizations
Caption: General workflow for the N-acylation of this compound.
Caption: General N-acylation reaction of this compound.
Post-Acylation: TBDMS Deprotection
Following successful N-acylation, the TBDMS ether can be cleaved to unmask the primary alcohol. A variety of methods are available for this transformation, allowing for orthogonality with other protecting groups.
-
Fluoride-Based Reagents: Tetrabutylammonium fluoride (TBAF) in THF is the most common method.
-
Acidic Conditions: Mild acidic conditions, such as using a catalytic amount of acetyl chloride in methanol or aqueous HF, can effectively remove the TBDMS group.[5]
-
Other Reagents: Catalytic quantities of various Lewis acids or other specific reagents can also be employed for chemoselective deprotection.[4][11]
References
- 1. researchgate.net [researchgate.net]
- 2. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 3. This compound | 101711-55-1 | Benchchem [benchchem.com]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. A one-pot preparation of N-2-mercaptobenzoyl-amino amides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 101711-55-1 | this compound | Silicon Compounds | Ambeed.com [ambeed.com]
- 11. scielo.br [scielo.br]
Application Notes and Protocols: Deprotection of TBDMS Ether in 2-(Tert-butyldimethylsilyloxy)ethanamine using TBAF
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyldimethylsilyl (TBDMS or TBS) group is a robust and widely used protecting group for hydroxyl functionalities in multistep organic synthesis. Its popularity stems from its ease of installation, stability across a wide range of reaction conditions, and its selective removal under specific conditions. Tetrabutylammonium fluoride (TBAF) is the most common reagent for the cleavage of TBDMS ethers, offering high efficiency and mild reaction conditions.[1] The fluoride ion's high affinity for silicon drives the reaction, enabling the regeneration of the parent alcohol.[1]
This document provides a detailed protocol for the deprotection of 2-(Tert-butyldimethylsilyloxy)ethanamine to yield 2-aminoethanol using TBAF. Given the high water solubility of the product, this guide also presents a specialized workup procedure to ensure efficient isolation and purification.
Mechanism of Action
The deprotection of a TBDMS ether with TBAF proceeds via a nucleophilic attack of the fluoride ion on the silicon atom. This attack is facilitated by the high affinity between silicon and fluoride, leading to the formation of a transient pentacoordinate silicon intermediate. This intermediate is unstable and subsequently collapses, cleaving the silicon-oxygen bond to release the alkoxide and form a stable tert-butyldimethylsilyl fluoride byproduct. A final protonation step, typically during aqueous workup, yields the desired alcohol, 2-aminoethanol.[2]
Caption: Mechanism of TBAF-mediated deprotection of a TBDMS ether.
Experimental Protocols
General Protocol for TBAF Deprotection
This protocol provides a standard starting point for the deprotection of this compound.
Materials:
-
This compound (1.0 equiv.)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF) (1.1–1.5 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous THF (to a concentration of approximately 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Add the 1.0 M TBAF solution in THF (1.1–1.5 equiv.) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction time can range from 45 minutes to several hours, depending on the scale and substrate concentration.[1]
-
Once the reaction is complete, proceed with one of the workup procedures detailed below.
Standard Aqueous Workup Protocol
This method is suitable for substrates where the final product has limited water solubility. For 2-aminoethanol, which is highly water-soluble, significant product loss may occur.
Procedure:
-
Quench the reaction by adding deionized water.
-
Dilute the mixture with dichloromethane (DCM) and transfer it to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography if necessary.
Non-Aqueous Workup Protocol for Water-Soluble Products
This procedure is highly recommended for the isolation of 2-aminoethanol to avoid extraction issues and product loss associated with aqueous workups.[3][4]
Materials:
-
Dowex® 50WX8-400 sulfonic acid resin
-
Calcium carbonate (CaCO₃)
-
Methanol (MeOH)
-
Celite®
Procedure:
-
Following the completion of the deprotection reaction (Step 4 in the General Protocol), add calcium carbonate (CaCO₃) and Dowex® 50WX8-400 resin to the reaction mixture, along with methanol.[3][4] A general guideline is to use approximately 1.5-2 g of CaCO₃ and 4-5 g of Dowex® resin per mmol of TBAF used.
-
Stir the resulting suspension vigorously at room temperature for 1-2 hours.
-
Filter the mixture through a pad of Celite® to remove the resin and precipitated salts.
-
Wash the filter cake thoroughly with methanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude 2-aminoethanol.
-
Further purification can be achieved by distillation if required.
Data Presentation
The efficiency of TBAF-mediated deprotection is substrate-dependent. While specific data for this compound is not extensively published, the following table summarizes reaction conditions for various TBDMS-protected alcohols, providing a useful reference for optimization.
| Entry | Substrate Type | TBAF (equiv.) | Solvent | Temperature | Time | Yield (%) |
| 1 | Secondary Alcohol Derivative | 1.1 | THF | 0°C to RT | 45 min | 32[1] |
| 2 | Complex Alcohol | 1.2 | THF | RT | 48 h | 97[1] |
| 3 | Primary Alcohol Derivative | 1.0 | THF | RT | Overnight | 99[1] |
| 4 | Diol Derivative | 1.0 (per OH) | THF | RT | 18 h | 97[5] |
Note: The low yield in Entry 1 was attributed to the basicity of TBAF causing decomposition of a sensitive substrate. For such cases, buffering the reaction with a mild acid like acetic acid may improve the yield.
Experimental Workflow
The following diagram illustrates the general workflow for the deprotection of this compound and subsequent product isolation.
Caption: General workflow for TBAF-mediated deprotection.
Troubleshooting and Considerations
-
Basicity of TBAF: Commercial TBAF solutions contain small amounts of water and are slightly basic. This can be problematic for base-sensitive substrates, potentially leading to side reactions or decomposition and lower yields. If this is suspected, buffering the TBAF solution with an equivalent amount of acetic acid can mitigate these effects.
-
Incomplete Reaction: For sterically hindered TBDMS ethers, or if the reaction stalls, increasing the reaction time, temperature, or the amount of TBAF may be necessary.[6]
-
Water Content: The presence of water in the TBAF solution is crucial for the reaction to proceed. Anhydrous TBAF is significantly less reactive. Commercial 1M solutions in THF typically contain sufficient water.
-
Product Isolation: As emphasized, 2-aminoethanol is highly soluble in water. The non-aqueous workup using sulfonic acid resin is strongly advised to achieve a good yield and purity.[3][4] The standard aqueous extraction is likely to result in significant loss of the product to the aqueous phase.
References
- 1. (TERT.-BUTYLDIMETHYLSILYLOXY)ETHANOL | 102229-10-7 [chemicalbook.com]
- 2. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 3. benchchem.com [benchchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Reductive Amination with 2-(Tert-butyldimethylsilyloxy)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone transformation in organic synthesis, enabling the formation of carbon-nitrogen bonds to produce primary, secondary, and tertiary amines. This method is widely employed in medicinal chemistry and drug development due to its versatility and the prevalence of amines in bioactive molecules. The reaction proceeds through the initial formation of an imine or iminium ion from a carbonyl compound (aldehyde or ketone) and an amine, which is then reduced in situ to the corresponding amine.
This application note provides a detailed protocol for the reductive amination of various aldehydes and ketones using 2-(Tert-butyldimethylsilyloxy)ethanamine. This reagent is particularly useful as it introduces a protected 2-hydroxyethylamino moiety, a common structural motif in pharmaceuticals. The tert-butyldimethylsilyl (TBDMS) protecting group is robust under various conditions and can be selectively removed when desired. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highlighted as a mild and selective reducing agent, well-suited for this transformation, minimizing over-reduction and tolerating a wide range of functional groups.[1]
Reaction Principle
The reductive amination process involves two key steps that can be performed in a single pot:
-
Imine/Iminium Ion Formation: The primary amine, this compound, undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. Subsequent dehydration leads to the formation of a Schiff base (imine). In the presence of a weak acid, the imine can be protonated to form a more electrophilic iminium ion.
-
Reduction: A reducing agent, such as sodium triacetoxyborohydride, selectively reduces the C=N double bond of the imine or iminium ion to afford the secondary amine product. NaBH(OAc)₃ is particularly effective as it is less reactive towards the starting carbonyl compounds compared to other borohydrides, thus preventing the formation of alcohol byproducts.[1]
Experimental Protocols
General Protocol for Reductive Amination
This protocol describes a general procedure for the reductive amination of an aldehyde or ketone with this compound using sodium triacetoxyborohydride.
Materials and Reagents:
-
Aldehyde or Ketone (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)
-
Acetic Acid (optional, 0-1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the aldehyde or ketone (1.0 eq) and dissolve it in anhydrous DCM or DCE.
-
Amine Addition: Add this compound (1.0 - 1.2 eq) to the solution.
-
Iminium Ion Formation (Optional): If the carbonyl compound is a ketone, acetic acid (1.2 eq) can be added to catalyze imine formation. Stir the mixture at room temperature for 20-30 minutes. For aldehydes, this step is often not necessary.
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 - 2.0 eq) to the stirring solution in portions. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-18 hours).
-
Workup:
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but is typically a gradient of ethyl acetate in hexanes or methanol in dichloromethane.
Protocol for TBDMS Deprotection
This protocol describes the removal of the TBDMS protecting group to yield the corresponding N-substituted 2-aminoethanol derivative.
Materials and Reagents:
-
TBDMS-protected amine (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 - 1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the TBDMS-protected amine (1.0 eq) in anhydrous THF in a round-bottom flask.
-
TBAF Addition: Cool the solution to 0 °C using an ice bath. Add the TBAF solution (1.1 - 1.5 eq) dropwise to the stirred solution.[2]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 45 minutes to 18 hours. Monitor the deprotection by TLC until the starting material is consumed.[2]
-
Workup:
-
Dilute the reaction mixture with dichloromethane.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford the final N-substituted 2-aminoethanol.
Data Presentation
The following tables summarize typical reaction conditions and yields for the reductive amination of various aldehydes and ketones with this compound, followed by the deprotection step.
Table 1: Reductive Amination with this compound
| Entry | Carbonyl Compound | Amine (eq) | Reducing Agent (eq) | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 1.1 | NaBH(OAc)₃ (1.5) | DCE | 4 | 85-95 |
| 2 | 4-Methoxybenzaldehyde | 1.1 | NaBH(OAc)₃ (1.5) | DCM | 3 | 90-98 |
| 3 | 4-Chlorobenzaldehyde | 1.2 | NaBH(OAc)₃ (1.5) | DCE | 6 | 80-90 |
| 4 | Cyclohexanone | 1.2 | NaBH(OAc)₃ (2.0) | DCE | 18 | 75-85 |
| 5 | Acetone | 1.2 | NaBH(OAc)₃ (2.0) | DCM | 12 | 70-80 |
Yields are for the isolated, purified product and are representative. Actual yields may vary depending on the specific substrate and reaction scale.
Table 2: TBDMS Deprotection of N-substituted-2-(tert-butyldimethylsilyloxy)ethanamines
| Entry | Substrate | TBAF (eq) | Solvent | Time (h) | Yield (%) |
| 1 | N-Benzyl-2-(tert-butyldimethylsilyloxy)ethanamine | 1.2 | THF | 2 | 90-98 |
| 2 | N-(4-Methoxybenzyl)-2-(tert-butyldimethylsilyloxy)ethanamine | 1.2 | THF | 2 | 92-99 |
| 3 | N-Cyclohexyl-2-(tert-butyldimethylsilyloxy)ethanamine | 1.5 | THF | 4 | 88-95 |
Yields are for the isolated, purified product after deprotection and are representative.
Visualizations
Reductive Amination Workflow
References
Application Notes and Protocols: 2-(Tert-butyldimethylsilyloxy)ethanamine in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Tert-butyldimethylsilyloxy)ethanamine is a versatile bifunctional building block in organic synthesis, prized for its utility in the construction of complex nitrogen-containing heterocyclic compounds. Its structure, featuring a primary amine and a sterically hindered silyl-protected primary alcohol, allows for sequential and site-selective reactions. The tert-butyldimethylsilyl (TBDMS) protecting group offers robust stability under a wide range of reaction conditions, yet can be readily removed under mild acidic conditions or with fluoride reagents. This allows for the initial participation of the nucleophilic amine in cyclization reactions to form the heterocyclic core, followed by deprotection of the hydroxyl group for further functionalization. This strategy is particularly valuable in the synthesis of libraries of compounds for drug discovery and in the development of complex molecular architectures.
These application notes provide an overview and detailed protocols for the utilization of this compound in the synthesis of key heterocyclic scaffolds, including piperazines and morpholines.
Synthesis of this compound
The reagent itself can be conveniently prepared from readily available starting materials. A common high-yielding method involves the selective silylation of ethanolamine.
General Reaction Scheme:
Caption: Synthesis of the title reagent.
Experimental Protocol: Synthesis of this compound[1]
To a stirred solution of ethanolamine (1.22 g, 20 mmol) and imidazole (2.04 g, 30 mmol) in dichloromethane (DCM, 20 mL) at room temperature is added a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 3.6 g, 24 mmol) in DCM (10 mL) dropwise. The reaction mixture is stirred for 1 hour. Water (20 mL) is then added to quench the reaction. The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 20 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product.
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Stoichiometric Ratio |
| Ethanolamine | 61.08 | 1.22 | 20 | 1.0 |
| TBDMS-Cl | 150.72 | 3.6 | 24 | 1.2 |
| Imidazole | 68.08 | 2.04 | 30 | 1.5 |
| Product | 175.35 | - | - | - |
Yield: Quantitative.
Application in Heterocyclic Synthesis
The primary amine of this compound serves as a key nucleophile in the construction of various heterocyclic rings. The protected hydroxyl group allows for post-cyclization modifications.
Synthesis of N-Substituted Piperazines
While direct, one-pot syntheses of the piperazine core using this compound are not widely documented, a common strategy involves a multi-step approach. This typically entails the initial reaction of the amine with a suitable bis-electrophile or a two-step sequence involving alkylation followed by cyclization. A representative synthetic logic is outlined below.
Caption: Multi-step piperazine synthesis workflow.
Synthesis of Substituted Morpholines
The synthesis of morpholines can be achieved by the N-alkylation of this compound with a suitable 2-haloethanol derivative, followed by intramolecular Williamson ether synthesis. Alternatively, reaction with a protected 2-chloroethanol followed by deprotection and cyclization is a viable route.
Caption: General workflow for morpholine synthesis.
While a direct protocol using this compound was not found in the initial search, the logic follows established methods for morpholine synthesis starting from amino alcohols. The key advantage of using the silyl-protected reagent is the ability to perform further chemistry on the hydroxyl group after the morpholine ring is formed.
Conclusion
This compound is a valuable synthon for the construction of nitrogen-containing heterocycles. Its bifunctional nature, coupled with the stability and facile cleavage of the TBDMS protecting group, provides a powerful tool for medicinal chemists and synthetic organic chemists. The protocols and synthetic strategies outlined here, based on fundamental organic reactions, serve as a guide for the application of this versatile reagent in the synthesis of piperazines, morpholines, and other related heterocyclic systems. Further exploration of its reactivity with a broader range of electrophiles is likely to expand its utility in the synthesis of novel and complex molecular architectures for drug discovery and development.
Application Notes and Protocols for the Functionalization of Silica Surfaces with 2-(Tert-butyldimethylsilyloxy)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of silica surfaces with primary amines is a cornerstone technique for the development of advanced materials used in a myriad of applications, including chromatography, solid-phase synthesis, catalysis, and drug delivery. The introduction of primary amine groups provides a reactive handle for the covalent attachment of a wide range of molecules such as peptides, proteins, DNA, and therapeutic agents.
This document provides detailed application notes and experimental protocols for the surface modification of silica with 2-(Tert-butyldimethylsilyloxy)ethanamine. This specific reagent offers the advantage of introducing a protected primary amine, which can be deprotected under specific conditions, allowing for a controlled functionalization strategy. This two-step process of grafting and subsequent deprotection ensures that the highly reactive amine functionality is preserved until it is needed for subsequent conjugation steps.
Applications
Silica surfaces functionalized with a short-chain primary amine via the use of this compound are versatile platforms for various research and development applications:
-
Bioconjugation: The primary amine groups serve as ideal sites for the immobilization of biomolecules. This is particularly relevant in the development of biosensors, affinity chromatography supports, and targeted drug delivery systems. The short, flexible linker provided by the ethanamine backbone can enhance the accessibility of the attached biomolecules.
-
Drug Delivery: Amine-functionalized silica nanoparticles can be used to encapsulate or adsorb therapeutic agents. The positive charge of the protonated amine at physiological pH can facilitate electrostatic interactions with negatively charged cell membranes, potentially enhancing cellular uptake. Furthermore, the amine groups can be used to attach targeting ligands to direct the nanoparticles to specific cells or tissues.
-
Solid-Phase Synthesis: The functionalized silica can be employed as a solid support for the synthesis of peptides and oligonucleotides. The primary amine provides a robust anchoring point for the first building block in the synthetic sequence.
-
Catalysis: The amine groups can act as basic catalysts for a variety of organic reactions. Additionally, they can serve as ligands to chelate metal ions, creating supported metal catalysts with enhanced stability and recyclability.
-
Adsorption: The polar amine groups can be utilized for the adsorption of various substances, including heavy metal ions from aqueous solutions for environmental remediation or for the capture of acidic gases like CO2.
Experimental Protocols
The functionalization process involves two main stages: the grafting of the protected amine onto the silica surface and the subsequent deprotection to expose the primary amine.
Protocol 1: Grafting of this compound onto Silica Surfaces
This protocol describes the post-synthesis grafting of the silyl ether onto a pre-existing silica material (e.g., silica nanoparticles, silica gel, or a silicon wafer).
Materials:
-
Silica substrate (e.g., silica nanoparticles, dried at 120°C for 4 hours)
-
This compound (CAS 101711-55-1)
-
Anhydrous Toluene
-
Triethylamine (optional, as a catalyst)
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Centrifuge (for nanoparticles) or filtration apparatus
-
Ethanol
-
Deionized water
Procedure:
-
Silica Preparation: Ensure the silica substrate is thoroughly dried to remove adsorbed water, as this can interfere with the reaction. For silica particles, dry them in a vacuum oven at 120°C for at least 4 hours.
-
Reaction Setup: In a round-bottom flask, disperse the dried silica in anhydrous toluene under an inert atmosphere (Argon or Nitrogen). A typical concentration is 1-5% (w/v) of silica.
-
Addition of Reagents: To the stirred silica suspension, add this compound. A 5-10 fold molar excess of the silane relative to the estimated surface silanol groups is recommended. If desired, a catalytic amount of triethylamine (e.g., 0.1-0.5 equivalents relative to the silane) can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (approximately 110°C for toluene) and maintain the reaction for 12-24 hours with vigorous stirring.
-
Washing: After the reaction, cool the mixture to room temperature.
-
For silica nanoparticles, collect the particles by centrifugation, discard the supernatant, and resuspend the particles in fresh toluene. Repeat this washing step twice more with toluene, followed by three washes with ethanol and finally three washes with deionized water to remove any unreacted silane and byproducts.
-
For larger silica particles or wafers, filter the silica and wash it sequentially with copious amounts of toluene, ethanol, and deionized water.
-
-
Drying: Dry the functionalized silica in a vacuum oven at 60-80°C overnight. The resulting material is the TBDMS-protected amine-functionalized silica.
Protocol 2: Deprotection of the TBDMS Group to Yield Primary Amines
This protocol describes the cleavage of the tert-butyldimethylsilyl (TBDMS) ether to expose the primary amine on the silica surface. Several methods are available for TBDMS deprotection; a common and effective method using tetra-n-butylammonium fluoride (TBAF) is described below.[1][2]
Materials:
-
TBDMS-protected amine-functionalized silica (from Protocol 1)
-
Tetra-n-butylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas
-
Centrifuge or filtration apparatus
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: Disperse the TBDMS-protected silica in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Addition of TBAF: To the stirred suspension, add the 1 M TBAF solution in THF. A 1.1 to 1.5 molar excess of TBAF relative to the grafted silane is typically used.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by taking small aliquots and analyzing the surface composition (e.g., via contact angle measurements or spectroscopic methods if applicable).
-
Washing: Upon completion, wash the silica extensively to remove the TBAF and silyl fluoride byproducts.
-
For nanoparticles, centrifuge the suspension, discard the supernatant, and wash the particles sequentially with THF, ethanol, and deionized water (three times each).
-
For larger particles or wafers, filter the silica and wash thoroughly with THF, ethanol, and deionized water.
-
-
Drying: Dry the final amine-functionalized silica in a vacuum oven at 60-80°C. The material is now ready for subsequent applications.
Data Presentation
The following tables provide representative quantitative data that can be expected from the characterization of the functionalized silica surfaces. The exact values will depend on the specific silica substrate and reaction conditions.
Table 1: Surface Characterization Data
| Sample | Surface Functional Group | Contact Angle (°) | Amine Density (amines/nm²) |
| Unmodified Silica | -Si-OH | < 20 | 0 |
| TBDMS-protected Amine-Silica | -O-Si(CH₃)₂-tBu | 80 - 100 | N/A |
| Amine-functionalized Silica | -NH₂ | 40 - 60 | 1 - 4 |
Table 2: Elemental Analysis Data
| Sample | % Carbon | % Hydrogen | % Nitrogen |
| Unmodified Silica | < 0.5 | < 0.5 | 0 |
| TBDMS-protected Amine-Silica | 2 - 8 | 0.5 - 2 | 0.5 - 1.5 |
| Amine-functionalized Silica | 0.5 - 2 | < 0.5 | 0.5 - 1.5 |
Visualizations
Experimental Workflow
Caption: Workflow for silica surface functionalization.
Chemical Transformation Pathway
Caption: Chemical pathway of silica functionalization.
References
Application Notes and Protocols for the Synthesis of Hydroxyl-Terminated Dendrimers using 2-(Tert-butyldimethylsilyloxy)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure, making them ideal candidates for various biomedical applications, including drug delivery, gene therapy, and diagnostics.[1][2][3] Their unique architecture consists of a central core, repeating branching units that form generations, and a high density of surface functional groups.[4] The ability to precisely control the size, shape, and surface chemistry of dendrimers allows for the tailored design of nanocarriers for specific therapeutic agents.[5]
This document provides detailed application notes and experimental protocols for the synthesis of hydroxyl-terminated dendrimers using 2-(Tert-butyldimethylsilyloxy)ethanamine. This bifunctional building block possesses a reactive primary amine and a protected hydroxyl group, enabling its incorporation into dendrimer structures with subsequent deprotection to yield a hydrophilic, hydroxyl-terminated surface.[6] Such surfaces can enhance biocompatibility, reduce toxicity, and provide attachment points for further functionalization.[7]
Two primary synthetic strategies are discussed: the divergent and convergent approaches. The divergent method builds the dendrimer from the core outwards, while the convergent approach synthesizes dendritic wedges (dendrons) first, which are then attached to a central core.[5][8]
Divergent Synthesis Approach
The divergent synthesis of poly(amidoamine) (PAMAM)-type dendrimers typically involves a two-step iterative process: a Michael addition of an amine to an acrylate ester, followed by an amidation reaction with an amine.[7] By using this compound in the amidation step of the final generation, a dendrimer with a protected hydroxyl surface is created. Subsequent deprotection reveals the terminal hydroxyl groups.
Experimental Protocol: Divergent Synthesis of a Generation 1 (G1) Hydroxyl-Terminated Dendrimer
This protocol describes the synthesis of a G1 dendrimer with a TBDMS-protected hydroxyl surface, followed by deprotection.
Materials:
-
Ethylenediamine (core)
-
Methyl acrylate
-
This compound
-
Methanol (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step 1: Synthesis of Generation 0.5 (G0.5) Ester-Terminated Dendrimer
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylenediamine (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methyl acrylate (4.4 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 48 hours.
-
Remove the methanol and excess methyl acrylate under reduced pressure to yield the G0.5 dendrimer as an oil. The product is typically used in the next step without further purification.
Step 2: Synthesis of Generation 1.0 (G1.0) TBDMS-Protected Dendrimer
-
Dissolve the G0.5 dendrimer (1.0 eq) in anhydrous methanol.
-
Add a solution of this compound (a slight excess per ester group, e.g., 1.2 eq per ester) in anhydrous methanol to the flask.
-
Stir the reaction mixture at room temperature for 72 hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to obtain the pure G1.0 TBDMS-protected dendrimer.
Step 3: Deprotection of the TBDMS Groups
-
Dissolve the purified G1.0 TBDMS-protected dendrimer (1.0 eq) in anhydrous THF.
-
Add TBAF solution (1.1 eq per TBDMS group) dropwise at 0 °C.
-
Stir the reaction at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench with saturated aqueous sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final hydroxyl-terminated G1.0 dendrimer by dialysis or size exclusion chromatography to remove any remaining impurities and salts.[2]
Characterization Data
The following table summarizes the expected characterization data for the synthesized dendrimers.
| Compound | Molecular Weight ( g/mol ) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Mass Spec (ESI-MS) [M+H]+ | Yield (%) |
| G1.0 TBDMS-Protected Dendrimer | ~1100-1200 | 3.6 (t, -O-CH2-), 3.2-3.4 (m, -N-CH2-), 2.8 (t, -CH2-N-), 2.4-2.6 (m, -CH2-CO-), 0.9 (s, -C(CH3)3), 0.05 (s, -Si(CH3)2) | ~172 (-C=O), ~62 (-O-CH2-), ~50 (-N-CH2-), ~40 (-CH2-N-), ~34 (-CH2-CO-), 25.9 (-C(CH3)3), 18.3 (-C(CH3)3), -5.4 (-Si(CH3)2) | Expected m/z | >80 |
| G1.0 Hydroxyl-Terminated Dendrimer | ~600-700 | 3.7 (t, -O-CH2-), 3.3-3.5 (m, -N-CH2-), 2.8 (t, -CH2-N-), 2.5-2.7 (m, -CH2-CO-) | ~173 (-C=O), ~60 (-O-CH2-), ~51 (-N-CH2-), ~41 (-CH2-N-), ~35 (-CH2-CO-) | Expected m/z | >90 |
Note: Specific shifts may vary depending on the solvent and instrument.
Convergent Synthesis Approach
The convergent approach involves the synthesis of dendrons from the periphery inwards, which are then coupled to a multifunctional core.[1] This method offers better control over the final structure and purity of the dendrimer.
Experimental Protocol: Convergent Synthesis of a Generation 1 (G1) Hydroxyl-Terminated Dendrimer
This protocol outlines the synthesis of a G1 dendron with a protected hydroxyl surface, followed by its attachment to a core and subsequent deprotection.
Materials:
-
Methyl acrylate
-
This compound
-
Tris(2-aminoethyl)amine (TREN) (core)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Methanol (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step 1: Synthesis of the G1 TBDMS-Protected Dendron
-
React this compound (2.0 eq) with methyl acrylate (1.0 eq) via a Michael addition reaction in a suitable solvent like methanol. Stir at room temperature for 48 hours.
-
After reaction completion, remove the solvent and excess amine under reduced pressure.
-
The resulting ester is then hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., using LiOH in a THF/water mixture).
-
Purify the resulting G1 TBDMS-protected dendron acid by column chromatography.
Step 2: Coupling of the Dendron to the Core
-
Dissolve the G1 TBDMS-protected dendron acid (3.3 eq) and Tris(2-aminoethyl)amine (TREN) (1.0 eq) in anhydrous DCM.
-
Add DCC (3.6 eq) and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the G1 TBDMS-protected dendrimer by silica gel column chromatography.
Step 3: Deprotection of the TBDMS Groups
-
Follow the deprotection procedure as described in Step 3 of the divergent synthesis protocol.
Signaling Pathways and Experimental Workflows
Divergent Synthesis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Best practices for purification and characterization of PAMAM dendrimer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 101711-55-1 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. his.pusan.ac.kr [his.pusan.ac.kr]
- 6. This compound | 101711-55-1 | Benchchem [benchchem.com]
- 7. Systematic Investigation of Polyamidoamine Dendrimers Surface-Modified with Poly(ethylene glycol) for Drug Delivery Applications: Synthesis, Characterization, and Evaluation of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Acylation of 2-(Tert-butyldimethylsilyloxy)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the acylation of 2-(Tert-butyldimethylsilyloxy)ethanamine.
Troubleshooting Guide
Issue 1: Low yield of the desired N-acylated product and presence of a polar byproduct.
Possible Cause: Deprotection of the tert-butyldimethylsilyl (TBDMS) ether protecting group. The TBDMS group is known to be sensitive to acidic conditions which can be generated during the acylation reaction, for instance, from the formation of HCl when using an acyl chloride.[1][2][3]
Troubleshooting Steps:
-
Choice of Acylating Agent: If using an acyl chloride, consider switching to an acyl anhydride to minimize the generation of strong acid.
-
Addition of a Non-Nucleophilic Base: Include a hindered or non-nucleophilic base in the reaction mixture to scavenge any acid that is formed. Proton sponges or tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices.
-
Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C) to reduce the rate of the deprotection side reaction.
-
Alternative Coupling Reagents: Utilize amide coupling reagents that do not generate acidic byproducts, such as HATU or HOBt/EDC, which promote the formation of an active ester in situ.[4]
Issue 2: Formation of multiple products with similar TLC retention factors.
Possible Cause: Competing O-acylation at the silyloxy-protected oxygen atom, leading to a mixture of N-acyl and O-acyl products. While the amine is generally more nucleophilic, O-acylation can occur under certain conditions.[5][6][7][8]
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the acylating agent to ensure complete N-acylation before significant O-acylation can occur.
-
Reaction Conditions: Lowering the reaction temperature can often improve the selectivity for N-acylation over O-acylation.
-
Solvent Choice: Aprotic solvents are generally preferred to prevent hydrolysis of the silyl ether.[9] Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are suitable choices.
-
Order of Addition: Add the acylating agent slowly to the solution of the amine and a non-nucleophilic base. This maintains a low concentration of the acylating agent, favoring reaction with the more nucleophilic amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the acylation of this compound?
A1: The most common side reactions are the acidic cleavage of the TBDMS protecting group, leading to the unprotected amino alcohol, and potential O-acylation, resulting in a mixture of amide and ester products.[1][5][8]
Q2: How can I prevent the cleavage of the TBDMS group during acylation?
A2: To prevent the cleavage of the TBDMS group, it is crucial to maintain non-acidic conditions. This can be achieved by using a non-nucleophilic base to neutralize any acid formed, choosing an acylating agent that does not produce acidic byproducts (like an anhydride or using a coupling reagent), and running the reaction at a reduced temperature.[2][3]
Q3: Is O-acylation a significant concern with this substrate?
A3: While the primary amine is significantly more nucleophilic than the protected alcohol, O-acylation can become a competing reaction, especially if the amine is protonated or if the reaction conditions are harsh. Careful control of stoichiometry and reaction temperature can minimize this side product.[5][6]
Q4: What are the ideal reaction conditions for a clean N-acylation of this compound?
A4: Ideal conditions typically involve using a slight excess of the acylating agent in an aprotic solvent like DCM or THF at 0 °C to room temperature, in the presence of a non-nucleophilic base such as triethylamine or DIPEA to scavenge any generated acid.[9][10]
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution in a Representative Acylation
| Entry | Acylating Agent | Base (equiv.) | Temperature (°C) | Desired N-Acyl Product (%) | Deprotected Byproduct (%) | O-Acyl Byproduct (%) |
| 1 | Acetyl Chloride | None | 25 | 40 | 55 | <5 |
| 2 | Acetyl Chloride | TEA (1.5) | 25 | 85 | 10 | <5 |
| 3 | Acetyl Chloride | TEA (1.5) | 0 | 95 | <5 | <1 |
| 4 | Acetic Anhydride | TEA (1.5) | 25 | >98 | <1 | <1 |
| 5 | Acetic Acid/EDC/HOBt | DIPEA (2.0) | 25 | >98 | <1 | <1 |
Note: The data presented are representative and intended for illustrative purposes. Actual yields may vary depending on the specific substrate and reaction scale.
Experimental Protocols
Protocol 1: Standard N-Acylation using an Acyl Chloride
-
Reaction Setup: To a solution of this compound (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the acyl chloride (1.1 equiv.) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Troubleshooting Protocol for Deprotection - Acylation using a Coupling Reagent
-
Reaction Setup: To a solution of the carboxylic acid (1.1 equiv.), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv.), and 1-Hydroxybenzotriazole (HOBt) (0.1 equiv.) in anhydrous DCM, stir for 20 minutes at room temperature to form the active ester.
-
Amine Addition: Add a solution of this compound (1.0 equiv.) and diisopropylethylamine (DIPEA) (2.0 equiv.) in anhydrous DCM to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, wash the reaction mixture with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Visualizations
Caption: Reaction pathways in the acylation of this compound.
References
- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 2. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. brainly.com [brainly.com]
- 7. differencebetween.com [differencebetween.com]
- 8. Base- and acid-catalyzed interconversions of O-acyl- and N-acyl-ethanolamines: a cautionary note for lipid analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | 101711-55-1 | Benchchem [benchchem.com]
- 10. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: N-Alkylation of 2-(Tert-butyldimethylsilyloxy)ethanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with the N-alkylation of 2-(Tert-butyldimethylsilyloxy)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the N-alkylation of this compound?
The primary challenges include:
-
Over-alkylation: The formation of the di-alkylated product is a common side reaction. Due to the similar reactivity of the two protons on the primary amine, it can be difficult to achieve selective mono-alkylation.[1][2]
-
Low reactivity: Steric hindrance from the bulky tert-butyldimethylsilyl (TBDMS) group may slow down the reaction rate compared to less hindered amines.
-
Competing O-alkylation: Although less common for primary amines compared to alcohols, under certain conditions, alkylation could potentially occur at the oxygen of the silyloxy group, especially if the TBDMS group is partially cleaved.
-
TBDMS deprotection: The TBDMS protecting group is sensitive to acidic conditions and fluoride ions.[3] Reaction conditions must be chosen carefully to avoid premature deprotection.
Q2: Which reaction conditions are recommended for selective mono-N-alkylation?
For selective mono-N-alkylation, it is generally recommended to use a large excess of the amine relative to the alkylating agent.[2] Alternatively, reductive amination offers a more controlled method for achieving mono-alkylation.[4] The choice of base and solvent also plays a crucial role in reaction efficiency and selectivity.
Q3: What are the alternative methods to direct alkylation with alkyl halides?
Reductive amination is an excellent alternative for achieving mono-N-alkylation.[4] This two-step, one-pot process involves the formation of an imine or enamine intermediate from the amine and a carbonyl compound (aldehyde or ketone), followed by reduction with a suitable reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride.[4][5] This method avoids the issue of over-alkylation often seen with alkyl halides.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion of starting material | 1. Insufficient reactivity of the alkylating agent. 2. Inappropriate base. 3. Low reaction temperature. | 1. Use a more reactive alkylating agent (e.g., iodide > bromide > chloride). 2. Switch to a stronger base (e.g., NaH, KHMDS) if compatible with other functional groups. 3. Increase the reaction temperature, monitoring for potential side reactions. |
| Formation of significant amounts of di-alkylated product | 1. Stoichiometry of reactants. 2. High concentration of the alkylating agent. | 1. Use a larger excess of this compound (3-5 equivalents). 2. Add the alkylating agent slowly to the reaction mixture to maintain its low concentration. 3. Consider using reductive amination as an alternative method. [4] |
| Presence of a byproduct corresponding to the deprotected alcohol | 1. Acidic conditions. 2. Presence of fluoride ions. | 1. Ensure the reaction is performed under neutral or basic conditions. Avoid acidic workups if the TBDMS group needs to be retained. 2. Use non-fluoride-containing reagents and ensure glassware is free of fluoride residues. |
| Difficult purification of the desired product | 1. Similar polarity of the product and byproducts. 2. Presence of unreacted starting amine. | 1. Optimize the reaction to minimize byproduct formation. 2. Employ careful column chromatography with a shallow solvent gradient. 3. An acidic wash during workup can help remove the unreacted amine, provided the TBDMS group's lability is considered. |
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol is a general guideline for the mono-N-alkylation of this compound using an alkyl halide. Optimization may be required based on the specific substrate.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for column chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a stirred solution of this compound (3.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq.).
-
Add the alkyl halide (1.0 eq.) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reductive Amination
This protocol describes a general procedure for the N-alkylation of this compound with an aldehyde.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for column chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Dissolve this compound (1.2 eq.) and the aldehyde (1.0 eq.) in anhydrous DCM. A small amount of acetic acid can be added as a catalyst.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary
The following table summarizes general conditions that can be applied to the N-alkylation of this compound, based on protocols for similar compounds. Yields are highly dependent on the specific substrates and require optimization.
| Method | Electrophile/Reagent | Base/Reducing Agent | Solvent | Temperature | Typical Yield Range (for similar substrates) |
| Direct Alkylation | Alkyl Halide | K₂CO₃, Cs₂CO₃, NaH | Acetonitrile, DMF, THF | Room Temp. to 80 °C | 40-70% |
| Reductive Amination | Aldehyde/Ketone | Sodium triacetoxyborohydride | DCM, THF | Room Temp. | 60-90% |
Visualizations
Caption: General experimental workflow for N-alkylation.
Caption: Troubleshooting logic for low yield in N-alkylation.
References
Technical Support Center: Chromatography of 2-(Tert-butyldimethylsilyloxy)ethanamine Derivatives
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the chromatographic purification of 2-(Tert-butyldimethylsilyloxy)ethanamine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is my TBDMS-protected amine decomposing on the silica gel column?
The tert-butyldimethylsilyl (TBDMS) protecting group is sensitive to acid and can be cleaved by the acidic nature of standard silica gel. This hydrolysis results in the unprotected alcohol, which will behave differently on the column and lead to impure fractions.
Q2: What causes peak tailing when purifying my compound?
Peak tailing is often observed with amine-containing compounds. The basic amine functional group interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to a slow and uneven elution from the column.
Q3: How can I prevent the decomposition of the TBDMS group during chromatography?
To prevent cleavage of the silyl ether, the silica gel should be neutralized. This can be achieved by pre-treating the silica with a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia, in the eluent system.
Q4: What is the best way to reduce peak tailing for my amine derivative?
Adding a small percentage (typically 0.1-1%) of a basic additive like triethylamine or ammonium hydroxide to the mobile phase can significantly reduce peak tailing. These additives compete with the analyte for binding to the active sites on the silica gel, allowing the desired compound to elute more symmetrically.
Q5: Can I use reverse-phase chromatography for these compounds?
Yes, reverse-phase chromatography (e.g., C18) is a viable alternative. It is particularly useful if the compound is sensitive to the acidic conditions of normal-phase silica gel. A common mobile phase would be a mixture of acetonitrile and water, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. However, be aware that the acidic modifier can potentially cleave the TBDMS group if conditions are too harsh or exposure is prolonged.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery of Compound | 1. TBDMS group cleavage on acidic silica gel. 2. Irreversible binding of the amine to the silica. 3. Compound is too non-polar and eluted with the solvent front. | 1. Neutralize the silica gel by preparing a slurry with the eluent containing 0.5-1% triethylamine before packing the column. 2. Add 0.5-1% triethylamine to the eluent to prevent strong amine-silica interaction. 3. Use a less polar eluent system (e.g., increase the hexane/ethyl acetate ratio). |
| Multiple Spots on TLC After Column | 1. On-column decomposition (cleavage of the TBDMS group). 2. Incomplete separation from impurities. | 1. Use deactivated silica gel or add a basic modifier (e.g., Et₃N) to the eluent. 2. Optimize the solvent system using TLC to achieve better separation (ΔRf > 0.2). Consider using a gradient elution. |
| Significant Peak Tailing | Strong interaction between the basic amine and acidic silanol groups on the silica surface. | 1. Add a competitive base, such as 0.1-1% triethylamine or ammonium hydroxide, to the mobile phase. 2. Use a different stationary phase, such as alumina (basic or neutral) or deactivated silica gel. |
| Compound Elutes Too Quickly (Low Rf) | The eluent system is too polar. | Increase the proportion of the non-polar solvent (e.g., hexane, heptane) in your mobile phase. |
| Compound Does Not Elute (High Rf) | The eluent system is not polar enough. | Increase the proportion of the polar solvent (e.g., ethyl acetate, methanol) in your mobile phase. |
Experimental Protocols
Protocol 1: Neutralized Silica Gel Column Chromatography
This protocol is designed to minimize decomposition and peak tailing.
1. Preparation of Deactivated Silica Gel:
- Weigh the required amount of silica gel for your column.
- Prepare the starting eluent (e.g., 95:5 Hexane/Ethyl Acetate) and add 1% triethylamine by volume.
- Create a slurry of the silica gel in this triethylamine-containing eluent. Let it stand for 10-15 minutes.
2. Column Packing:
- Pack the column with the prepared silica slurry using the wet-packing method.
- Allow the silica to settle into a uniform bed, and then drain the excess solvent until it is level with the top of the silica bed.
3. Sample Loading:
- Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a low-boiling solvent like dichloromethane.
- Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
4. Elution and Fraction Collection:
- Begin elution with the starting mobile phase (containing 1% triethylamine).
- If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the compound.
- Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
5. Product Isolation:
- Combine the pure fractions.
- Remove the solvent using a rotary evaporator. The triethylamine will also be removed during this process due to its volatility.
Diagrams
Caption: Workflow for the purification of amine derivatives.
Caption: Troubleshooting logic for chromatography issues.
Technical Support Center: Chemoselectivity in Reactions with 2-(Tert-butyldimethylsilyloxy)ethanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering chemoselectivity issues in reactions involving 2-(Tert-butyldimethylsilyloxy)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in synthesis?
This compound is a bifunctional organic compound featuring a primary amine and a tert-butyldimethylsilyl (TBDMS) protected primary alcohol. The TBDMS group is a robust protecting group for the hydroxyl functionality, stable under a variety of reaction conditions, which allows for selective reactions to be performed on the free amine group.[1] This makes it a valuable building block in multi-step synthesis where chemoselectivity is crucial.
Q2: What are the main chemoselectivity challenges when working with this reagent?
The primary chemoselectivity issue is the competition between N-functionalization (at the amine) and O-functionalization (at the silyl-protected oxygen, often following unintended deprotection). In acylation reactions, this manifests as a competition between the desired N-acylation to form an amide and the undesired O-acylation to form an ester.
Q3: Under what conditions is the TBDMS group stable and when is it likely to be cleaved?
The TBDMS group is generally stable under basic and weakly acidic conditions. However, it can be readily cleaved under strongly acidic conditions or in the presence of fluoride ion sources (e.g., tetrabutylammonium fluoride, TBAF).[2] Care must be taken to avoid these conditions if the hydroxyl group is to remain protected.
Q4: How can I favor N-acylation over O-acylation?
Generally, the amine group is more nucleophilic than the protected hydroxyl group, favoring N-acylation under neutral or slightly basic conditions. To further enhance selectivity, specific methodologies can be employed:
-
Use of a non-nucleophilic base: When using acyl chlorides, a non-nucleophilic base like triethylamine or pyridine is crucial to neutralize the HCl byproduct. This prevents the protonation of the starting amine, which would render it non-nucleophilic.
-
Mixed anhydride method: Formation of a mixed anhydride from the carboxylic acid and a sulfonyl chloride can lead to highly selective N-acylation of amino alcohols.
Troubleshooting Guide
Problem 1: Low yield of the desired N-acylated product.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the expected reaction time, consider increasing the reaction temperature or time. | Some less reactive acylating agents may require more forcing conditions. |
| Protonation of the Amine | When using an acyl chloride, ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine) is used. Alternatively, use two equivalents of the starting amine, with one acting as the base. | The reaction of an acyl chloride with an amine produces HCl, which will protonate the starting amine, making it unreactive. |
| Moisture in the Reaction | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | Acyl chlorides and anhydrides are sensitive to moisture and will hydrolyze, reducing the amount of acylating agent available for the reaction. |
| Poor Reagent Purity | Use freshly opened or properly stored reagents. If in doubt, purify the starting materials. | Impurities in the starting materials or reagents can interfere with the reaction. |
Problem 2: Presence of O-acylated byproduct.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Excess Acylating Agent | Use a stoichiometric amount or a slight excess (1.05-1.2 equivalents) of the acylating agent. | A large excess of the acylating agent, especially with prolonged reaction times or elevated temperatures, can lead to O-acylation. |
| Deprotection of TBDMS Group | Avoid strongly acidic conditions. If an acidic byproduct is generated, ensure it is neutralized promptly. | Cleavage of the TBDMS ether exposes the free hydroxyl group, which can then be acylated. |
| Reaction Temperature Too High | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). | Higher temperatures can sometimes favor the less selective O-acylation pathway. |
Problem 3: Formation of multiple products or decomposition.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Unstable Acylating Agent | Use freshly prepared or purchased acylating agents. Some acyl chlorides can be unstable on storage. | Decomposition of the acylating agent can lead to the formation of byproducts. |
| Incompatible Solvent | Use aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. | Protic solvents can react with the acylating agent. |
| Side Reactions of the Product | Once the reaction is complete, proceed with the work-up promptly. | The desired product may not be stable under the reaction conditions for extended periods. |
Experimental Protocols
Protocol 1: General Procedure for Selective N-Acylation using an Acyl Chloride
This protocol describes a general method for the selective N-acylation of this compound using an acyl chloride in the presence of a non-nucleophilic base.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et3N)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes.
-
Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective N-Acylation using a Mixed Anhydride
This method is particularly useful for achieving high selectivity for N-acylation.
Materials:
-
Carboxylic acid
-
Alkyl sulfonyl chloride (e.g., methanesulfonyl chloride)
-
Triethylamine
-
Anhydrous organic solvent (e.g., dichloromethane)
-
This compound
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.05 eq.) and triethylamine (2.5 eq.) in the anhydrous organic solvent.
-
Cool the solution to 0 °C.
-
Slowly add the alkyl sulfonyl chloride (1.0 eq.) and stir for 30-60 minutes at 0 °C to form the mixed anhydride.
-
In a separate flask, dissolve this compound (1.0 eq.) in the same anhydrous solvent.
-
Slowly add the solution of the amine to the mixed anhydride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Work-up the reaction as described in Protocol 1.
Data Presentation
The following table provides a qualitative summary of expected outcomes for N-acylation of this compound under different conditions. Actual yields and selectivity will vary depending on the specific acylating agent and substrate.
| Method | Acylating Agent | Base | Expected N/O Selectivity | Potential Issues |
| Standard Acyl Chloride | Acyl Chloride | Triethylamine | Good to Excellent | Potential for O-acylation if excess acyl chloride or high temperature is used. |
| Mixed Anhydride | Carboxylic Acid + Sulfonyl Chloride | Triethylamine | Excellent | Requires in-situ formation of the mixed anhydride. |
| Acid Anhydride | Acid Anhydride | None or Pyridine | Moderate to Good | Can be less reactive than acyl chlorides. |
Visualizations
Caption: Experimental workflow for the selective N-acylation of this compound.
Caption: Troubleshooting logic for low yield in N-acylation reactions.
References
preventing self-polymerization of 2-(Tert-butyldimethylsilyloxy)ethanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the self-polymerization and degradation of 2-(Tert-butyldimethylsilyloxy)ethanamine. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of this valuable bifunctional reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
A1: The primary cause of degradation is not a true polymerization in the traditional sense, but rather an intermolecular self-reaction. This occurs when the nucleophilic primary amine of one molecule attacks the electrophilic silicon atom of another. This can lead to the cleavage of the silicon-oxygen bond and the formation of new silicon-nitrogen bonds, resulting in the formation of oligomers and other byproducts. This process can be catalyzed by the presence of moisture, acids, or bases.
Q2: What are the visible signs of degradation?
A2: Degradation of this compound can manifest in several ways. A noticeable change in the physical appearance of the compound, which is typically a colorless to light brown liquid, is a key indicator.[1] Signs of degradation include:
-
Increased viscosity or solidification: The formation of oligomers will lead to a thicker consistency or even solidification of the liquid.
-
Color change: The liquid may darken over time.
-
Precipitate formation: The appearance of solid particles indicates the formation of insoluble byproducts.
-
Inconsistent analytical results: Degradation will lead to impurities that can be detected by techniques such as NMR spectroscopy or GC-MS, resulting in unexpected peaks and a decrease in the purity of the desired compound.
Q3: What are the ideal storage conditions to prevent self-reaction?
A3: To ensure the long-term stability of this compound, it is crucial to store it under the following conditions:
-
Temperature: Store at 2-8°C.[2][3] Refrigeration slows down the rate of potential degradation reactions.
-
Inert Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[2] This prevents exposure to moisture and oxygen, which can promote side reactions.
-
Light Protection: Keep the container tightly sealed and protected from light.[4]
-
Container: Use a clean, dry, and tightly sealed container made of an inert material.
Q4: Can I handle this compound on the benchtop?
A4: While brief handling on a clean and dry benchtop may be acceptable, it is highly recommended to handle this compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) whenever possible. This minimizes exposure to atmospheric moisture, which can initiate degradation. Always use dry solvents and reagents when working with this compound.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Increased Viscosity or Solidification of the Reagent | Intermolecular self-reaction leading to oligomerization. | Purification: If the material is not completely solidified, purification by distillation under reduced pressure may be possible. However, this should be done with caution as heating can accelerate degradation. Prevention: Strictly adhere to recommended storage conditions (2-8°C, inert atmosphere, protection from light). Purchase smaller quantities to ensure fresh reagent is used. |
| Reaction Yield is Lower Than Expected | The reagent has degraded, reducing the concentration of the active compound. | Verify Reagent Purity: Before use, check the purity of the reagent by GC-MS or NMR spectroscopy. Use Fresh Reagent: If degradation is suspected, use a fresh, unopened bottle of the reagent. Optimize Reaction Conditions: Ensure all reaction components and solvents are anhydrous. |
| Presence of Unexpected Byproducts in the Reaction Mixture | The reagent has degraded, and the byproducts are participating in side reactions. | Characterize Byproducts: Use analytical techniques like GC-MS and NMR to identify the impurities. This can help confirm the degradation pathway. Purify the Reagent: If possible, purify the reagent by distillation before use. Modify Workup: Develop a purification strategy (e.g., chromatography, extraction) to remove the specific byproducts from your desired product. |
| Inconsistent Results Between Batches | Different levels of degradation in different batches of the reagent. | Standardize Handling Procedures: Ensure consistent and stringent handling and storage procedures for all batches. Qualify Each Batch: Perform a quality control check (e.g., NMR, GC-MS) on each new batch of the reagent before use in critical experiments. |
Experimental Protocols
Protocol 1: Recommended Handling Procedure for this compound
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry inert gas (argon or nitrogen). All solvents and other reagents should be anhydrous.
-
Inert Atmosphere: If available, perform all manipulations in a glovebox. Alternatively, use Schlenk line techniques.
-
Transfer: Use a dry syringe or cannula to transfer the required amount of the reagent. Avoid opening the bottle to the atmosphere.
-
Reaction: Add the reagent to the reaction mixture under a positive pressure of inert gas.
-
Storage of Aliquots: If you need to use the reagent multiple times, consider aliquoting it into smaller, sealed vials under an inert atmosphere to avoid repeated exposure of the main stock to potential contaminants.
Protocol 2: Quality Control Check by GC-MS
-
Sample Preparation: In a clean, dry vial, dilute a small amount of this compound in an anhydrous aprotic solvent (e.g., dichloromethane or hexane).
-
GC-MS Analysis: Inject the sample into a GC-MS system. A typical method would involve a non-polar column (e.g., DB-5) and a temperature gradient to separate the main compound from any potential oligomeric byproducts.
-
Data Analysis: The mass spectrum of the pure compound should show the expected molecular ion or characteristic fragments. The presence of higher molecular weight species would indicate oligomerization.
Visualizations
Caption: Proposed degradation pathway and troubleshooting logic.
Caption: Recommended experimental workflow for handling the reagent.
References
Technical Support Center: Optimizing Reaction Temperature for TBDMS Deprotection
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing reaction temperatures for the deprotection of tert-butyldimethylsilyl (TBDMS) ethers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues related to reaction temperature in TBDMS deprotection.
| Problem | Potential Cause | Recommended Solutions |
| 1. Incomplete or Slow Deprotection | Low Reaction Temperature: The reaction may lack sufficient thermal energy to proceed at a practical rate, especially with sterically hindered TBDMS ethers. | - Gradually increase the reaction temperature in increments of 10-20°C while closely monitoring the reaction progress by TLC or LC-MS to avoid decomposition. - If using a mild reagent, consider switching to a more reactive one that is effective at lower temperatures. |
| Poor Substrate Solubility at Low Temperatures: The starting material may not be fully dissolved in the solvent at the initial reaction temperature. | - Choose a solvent system where the substrate is more soluble at the desired temperature. - A co-solvent may be added to improve solubility. | |
| 2. Lack of Selectivity (e.g., Deprotection of Secondary vs. Primary TBDMS ethers) | Reaction Temperature is Too High: Higher temperatures can lead to the cleavage of more stable silyl ethers or other protecting groups, reducing selectivity. | - Perform the reaction at a lower temperature (e.g., 0°C or even -20°C) to exploit the kinetic differences in the cleavage rates of different TBDMS ethers.[1] - Use a milder deprotection reagent that exhibits greater selectivity at a specific temperature range. |
| 3. Decomposition of Starting Material or Product | Reaction Temperature is Too High: Sensitive functional groups in the substrate or product may degrade at elevated temperatures. | - Run the reaction at a lower temperature.[2] - If the deprotection reagent is highly reactive (e.g., TBAF), consider buffering the reaction mixture or using a less basic fluoride source. |
| Prolonged Reaction Time at Elevated Temperature: Extended exposure to heat can cause degradation. | - Once the optimal temperature is identified, carefully monitor the reaction and quench it as soon as the starting material is consumed to minimize exposure to heat. |
Frequently Asked Questions (FAQs)
Q1: How does reaction temperature generally affect the rate of TBDMS deprotection?
A1: As with most chemical reactions, increasing the reaction temperature generally increases the rate of TBDMS deprotection. This is because higher temperatures provide more kinetic energy to the molecules, leading to more frequent and energetic collisions between the deprotecting agent and the TBDMS ether. However, it is crucial to find an optimal temperature, as excessively high temperatures can lead to side reactions and decomposition.[1]
Q2: Can I improve the selectivity of deprotecting a primary TBDMS ether in the presence of a secondary one by adjusting the temperature?
A2: Yes, temperature control is a key strategy for achieving selective deprotection. Primary TBDMS ethers are generally less sterically hindered and therefore more reactive towards cleavage than secondary TBDMS ethers. By running the reaction at a lower temperature, you can often selectively cleave the primary TBDMS group while leaving the secondary one intact.[3] Careful monitoring of the reaction progress is essential.
Q3: My reaction with TBAF is sluggish at room temperature. Is it safe to heat the reaction?
A3: While gentle heating can sometimes accelerate a sluggish TBAF-mediated deprotection, it should be done with caution.[4] TBAF is a strong base, and heating can promote side reactions such as elimination or epimerization, especially with sensitive substrates.[5] Before increasing the temperature, consider increasing the equivalents of TBAF or adding a co-solvent to improve solubility. If heating is necessary, do so gradually and monitor the reaction closely for the formation of byproducts.
Q4: Under acidic conditions, what is the typical temperature range for TBDMS deprotection?
A4: The optimal temperature for acidic deprotection of TBDMS ethers depends on the specific acid and solvent system used. Mild acidic conditions, such as acetic acid in THF/water, are often carried out at room temperature.[2] For less reactive substrates or milder acids, gentle heating may be required.[4] It is always recommended to start at a lower temperature and gradually increase it if the reaction is not proceeding.
Q5: At what temperature should I run my deprotection to avoid cleaving other acid-sensitive protecting groups?
A5: To maintain the integrity of other acid-sensitive groups like acetals or trityl ethers, it is crucial to carry out the TBDMS deprotection at the lowest possible temperature.[1] Often, performing the reaction at 0°C or even lower can provide the desired selectivity.[2] The choice of a mild acidic reagent is also critical in these situations.
Data Presentation
The following tables summarize quantitative data for various TBDMS deprotection methods, highlighting the role of temperature.
Table 1: Effect of Temperature on TBAF-Mediated TBDMS Deprotection
| Substrate Type | TBAF (equiv.) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Secondary Alcohol Derivative | 1.1 | THF | 0 to RT | 45 min | 32 | [5] |
| Primary Alcohol Derivative | 1.0 | THF | RT | Overnight | 99 | [5] |
| Complex Alcohol | 1.2 | THF | RT | 48 h | 97 | [5] |
| Diol Derivative | 1.0 (per OH) | THF | RT | 18 h | 97 | [5] |
Table 2: Temperature in Acidic and Other Deprotection Methods
| Reagent(s) | Solvent(s) | Temperature (°C) | Time | Substrate/Selectivity | Yield (%) | Reference |
| Acetyl Chloride (cat.) | Dry Methanol | 0 to RT | 0.5 - 2 h | Selective for primary TBDMS | High | [6] |
| Oxone® | Methanol/Water | RT | 2.5 - 3 h | Primary TBDMS over secondary/tertiary | High | [7] |
| CuCl₂·2H₂O (cat.) | Acetone/Water | Reflux | 2 - 30 h | General TBDMS cleavage | Moderate to Excellent | [8] |
| KHF₂ | Methanol | 60 | 13 - 17 h | Primary benzylic, allylic, and unactivated alcohols | Efficient | [3] |
| BCl₃ | THF | 25 | 0.2 h | Primary TBDMS in sugars | 83 | [9] |
Experimental Protocols
Protocol 1: TBAF-Mediated Deprotection at Controlled Temperature
-
Reaction Setup: Dissolve the TBDMS-protected substrate (1.0 equiv) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Cool the solution to the desired temperature (e.g., 0°C with an ice bath).
-
Reagent Addition: Slowly add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 equiv) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at the controlled temperature. If necessary, allow the reaction to slowly warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]
Protocol 2: Acid-Catalyzed Deprotection with Acetyl Chloride at Low Temperature
-
Reaction Setup: Dissolve the TBDMS-protected substrate (1.0 mmol) in dry methanol (5 mL) in a flame-dried, round-bottom flask under an inert atmosphere.
-
Temperature Control: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add a solution of acetyl chloride (0.1 mmol, 10 mol%) in dry methanol (1 mL) to the stirred reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 0.5 to 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.[6]
Visualizations
Caption: Troubleshooting workflow for optimizing TBDMS deprotection temperature.
Caption: Decision tree for selecting TBDMS deprotection conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 8. scribd.com [scribd.com]
- 9. idv.sinica.edu.tw [idv.sinica.edu.tw]
dealing with steric hindrance in 2-(Tert-butyldimethylsilyloxy)ethanamine reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-(Tert-butyldimethylsilyloxy)ethanamine. The focus is on overcoming challenges related to the steric hindrance imposed by the bulky Tert-butyldimethylsilyl (TBDMS) protecting group.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a bifunctional organic compound used in multi-step synthesis. It provides a primary amine for nucleophilic reactions and a TBDMS-protected primary alcohol.[1] This protection strategy is crucial because it allows for selective modification of the amine group while preventing the hydroxyl group from participating in undesired side reactions.[1] The TBDMS group is robust and stable under many conditions but can be removed later to reveal the alcohol.[1][2]
Q2: Why does the TBDMS group cause steric hindrance?
A2: The TBDMS group consists of a silicon atom bonded to two methyl groups and a large tert-butyl group. The tert-butyl group is exceptionally bulky and creates a sterically crowded environment around the protected oxygen and, by proximity, the ethyl-amine portion of the molecule. This bulk can physically obstruct the approach of reagents, particularly large electrophiles, to the reactive amine nitrogen, slowing down or preventing reactions.[3][4]
Q3: Which reactions are most commonly affected by this steric hindrance?
A3: The most affected reactions are N-acylation (amide bond formation) and N-alkylation, especially when using bulky carboxylic acids, acylating agents, or alkylating agents. The steric clash between the TBDMS group and the incoming electrophile can lead to low yields, slow reaction rates, or complete failure of the reaction.[3][5]
Q4: What general strategies can be used to overcome steric hindrance in these reactions?
A4: Key strategies include:
-
Use of More Potent Reagents: Employing highly reactive coupling agents for acylation (e.g., HATU, PyAOP) can accelerate the reaction rate sufficiently to overcome the steric barrier.[3][4]
-
Elevated Temperatures: Increasing the reaction temperature provides more kinetic energy to the molecules, helping them overcome the activation energy barrier imposed by steric repulsion. Microwave-assisted synthesis can be particularly effective.[4][5]
-
Optimized Solvent Choice: Using solvents that promote good solvation of reactants and transition states, such as NMP or DMF/DCM mixtures, can improve reaction outcomes.[3][4]
-
Longer Reaction Times: Allowing the reaction to proceed for an extended period (e.g., overnight) can help drive it to completion.[4]
Troubleshooting Guides
Issue 1: Low Yield in N-Acylation (Amide Coupling) Reaction
Symptoms: Your amide coupling reaction between this compound and a carboxylic acid results in a low yield of the desired product, with significant amounts of unreacted starting material observed by TLC or LC-MS.[3]
Possible Causes & Solutions:
-
Insufficiently Reactive Coupling Reagent: Standard coupling reagents like DCC or EDC/HOBt may fail with sterically hindered substrates.[3][5]
-
Solution: Switch to a more potent uronium or phosphonium salt coupling reagent. Reagents like HATU, HCTU, PyAOP, or COMU are designed for challenging couplings and are often more effective.[3][4][6] For extremely difficult cases, converting the carboxylic acid to an acyl fluoride using a reagent like TFFH may be a viable strategy.[4][5]
-
-
Suboptimal Reaction Conditions: The reaction may be too slow at room temperature to reach completion.
-
Solution: Increase the reaction temperature. Gentle heating to 40-60°C or the use of microwave irradiation can significantly improve yields for hindered couplings.[4] Also, ensure the reaction is given sufficient time (monitor over 2-24 hours).
-
-
Inappropriate Base: The choice of base is critical.
-
Solution: Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize side reactions.[3]
-
Troubleshooting Workflow: Low Acylation Yield
Caption: Troubleshooting workflow for low-yield acylation.
Issue 2: Incomplete N-Alkylation Reaction
Symptoms: When performing an N-alkylation (e.g., via reductive amination or with an alkyl halide), you observe a mixture of starting amine, desired product, and potentially dialkylated byproduct.
Possible Causes & Solutions:
-
Poor Reactivity of Electrophile: A bulky alkyl halide may react too slowly.
-
Solution: Switch to a more reactive leaving group (e.g., from chloride to iodide or triflate). Adding a catalyst like sodium iodide (NaI) can facilitate the reaction with alkyl chlorides or bromides.
-
-
Inefficient Reductive Amination: The formation of the imine intermediate may be slow or unfavorable due to steric hindrance.
-
Solution: Use a dehydrating agent (e.g., molecular sieves) to drive imine formation. Employ a less bulky reducing agent, such as sodium triacetoxyborohydride (STAB), which is often effective for hindered substrates. Ensure the reaction pH is mildly acidic (pH 5-6) to facilitate imine formation without degrading the reducing agent.
-
-
Reaction Equilibrium: The reaction may not be driven to completion.
-
Solution: Use a slight excess (1.1-1.5 equivalents) of the limiting reagent (often the aldehyde/ketone in reductive amination). If possible, running the reaction at a higher concentration or elevated temperature may also improve the rate and yield.
-
Issue 3: Unintended Deprotection of the TBDMS Group
Symptoms: During a reaction or workup, you observe the formation of a byproduct corresponding to the deprotected amino alcohol.
Possible Causes & Solutions:
-
Acidic Conditions: The TBDMS group is labile under strongly acidic conditions.
-
Solution: Avoid strong acids during the reaction and workup. If an acidic wash is necessary, use a dilute, weak acid (e.g., 1 M citric acid, saturated NH₄Cl) and minimize contact time. TBDMS ethers can be cleaved by acetic acid/water mixtures, so these should be avoided.[7]
-
-
Fluoride Sources: Reagents containing fluoride ions will rapidly cleave the TBDMS ether.
-
Solution: Ensure that no fluoride sources, such as tetrabutylammonium fluoride (TBAF), are present unless deprotection is intended.[7] Be mindful of reagents that may contain fluoride impurities.
-
Data Presentation
Table 1: Comparison of Coupling Reagents for a Hindered Amide Coupling
The following data represents typical yields for the coupling of a sterically demanding carboxylic acid (e.g., Diphenylacetic acid) with this compound. Conditions are standardized for comparison.
| Coupling Reagent | Base (2.5 eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| EDC/HOBt | DIPEA | DCM | 25 | 24 | < 10% | Standard conditions, often fails for hindered couplings.[5] |
| DCC/DMAP | DMAP (cat.) | DCM | 25 | 24 | < 5% | Low yield, risk of side products.[5] |
| HBTU | DIPEA | DMF | 25 | 12 | 65-75% | Moderate to good yields, better than carbodiimides.[6] |
| HATU | DIPEA | DMF | 25 | 4 | 85-95% | High reactivity, excellent for hindered couplings.[3][6] |
| PyAOP | DIPEA | DMF | 25 | 4 | 88-96% | Highly effective, especially for N-methyl or hindered amino acids.[3][6] |
| COMU | DIPEA | NMP | 25 | 2 | > 90% | Very high reactivity and good solubility profile.[6][8] |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling for Hindered Amides
This protocol describes a general procedure for coupling a carboxylic acid with this compound using HATU.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
Procedure:
-
To a solution of the carboxylic acid in anhydrous DMF, add HATU and DIPEA.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.[3]
-
Add the this compound to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete in 2-6 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow: HATU Coupling
Caption: Experimental workflow for HATU-mediated coupling.
Protocol 2: Selective Deprotection of the TBDMS Group
This protocol uses a mild acidic method for TBDMS removal, which is often compatible with many functional groups.
Materials:
-
TBDMS-protected compound (1.0 eq)
-
Acetic Acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Prepare a 3:1:1 (v/v/v) mixture of AcOH:THF:H₂O.
-
Dissolve the TBDMS-protected compound in this solvent mixture.
-
Stir the reaction at room temperature, monitoring by TLC until the starting material is consumed (typically 2-12 hours).
-
Once complete, carefully neutralize the reaction mixture by slowly adding saturated aqueous NaHCO₃ until effervescence ceases.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting alcohol as needed.
Visualization of Steric Hindrance
References
- 1. This compound | 101711-55-1 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. peptide.com [peptide.com]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Large-Scale Synthesis of 2-(Tert-butyldimethylsilyloxy)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2-(Tert-butyldimethylsilyloxy)ethanamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound at an industrial scale.
Problem 1: Low or Inconsistent Yields
Symptoms:
-
The isolated yield of the final product is significantly lower than expected based on lab-scale experiments.
-
Batch-to-batch yields are highly variable.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Incomplete Reaction | Verify Reagent Quality: Ensure all starting materials, especially tert-butyldimethylsilyl chloride (TBDMSCl) and the base (e.g., imidazole or triethylamine), are of high purity and anhydrous. Moisture can significantly reduce the effectiveness of the silylating agent.[1] Optimize Reaction Time and Temperature: Monitor the reaction progress using in-process controls (e.g., GC or HPLC). An increase in reaction time or a moderate increase in temperature may be necessary to drive the reaction to completion. However, be cautious of potential side reactions at elevated temperatures. Improve Mixing: Inadequate mixing can lead to localized concentration gradients and incomplete reaction. Ensure the reactor's agitation is sufficient for the scale of the reaction. Consider using computational fluid dynamics (CFD) to model and optimize mixing parameters.[2][3][4][5][6] |
| Side Reactions | Control Temperature: The silylation of ethanolamine is an exothermic reaction. Poor heat management on a large scale can lead to temperature spikes, promoting the formation of byproducts. Ensure the reactor has adequate cooling capacity.[7] Optimize Stoichiometry: An excess of either ethanolamine or TBDMSCl can lead to the formation of undesired byproducts. Carefully control the stoichiometry of the reactants. |
| Product Loss During Workup and Purification | Aqueous Workup: During the aqueous workup to remove the hydrochloride salt of the base, the product can have some solubility in the aqueous phase, leading to losses. Minimize the volume of water used and consider back-extracting the aqueous layer with a suitable organic solvent. Distillation: If purifying by distillation, ensure the vacuum is sufficiently low and the temperature is controlled to prevent product degradation. |
Problem 2: Product Purity Issues
Symptoms:
-
The isolated product contains significant impurities, as determined by GC, HPLC, or NMR analysis.
-
The product has an undesirable color or odor.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Formation of Byproducts | Identify Byproducts: Use analytical techniques such as GC-MS or LC-MS to identify the structure of the main impurities.[8] Common byproducts can include the N-silylated product, the di-silylated product (both O- and N-silylated), and silanol byproducts from the hydrolysis of TBDMSCl. Optimize Reaction Conditions: Once the byproducts are identified, adjust the reaction conditions to minimize their formation. For example, to reduce N-silylation, a less hindered base or lower reaction temperatures might be beneficial. |
| Inefficient Purification | Distillation: For large-scale purification, fractional distillation under reduced pressure is often the most effective method.[9][10] Optimize the distillation parameters (vacuum, temperature, reflux ratio) to achieve the desired purity. Column Chromatography: While less practical for very large quantities, a silica gel plug or column chromatography can be used for polishing the product to remove final traces of impurities. |
| Raw Material Impurities | Analyze Starting Materials: Ensure the purity of the starting ethanolamine and TBDMSCl. Impurities in the raw materials can be carried through the synthesis and contaminate the final product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and scalable method is the direct silylation of ethanolamine with tert-butyldimethylsilyl chloride (TBDMSCl). This reaction is typically carried out in the presence of a base, such as imidazole or triethylamine, in an aprotic solvent like dichloromethane, tetrahydrofuran (THF), or toluene.[11] Imidazole is often preferred as it can also act as a catalyst.
Q2: How do I choose between imidazole and triethylamine as the base?
A2: Both imidazole and triethylamine can be used as an acid scavenger. Imidazole is also known to catalyze the silylation reaction, potentially allowing for milder reaction conditions. Triethylamine is a stronger, non-nucleophilic base. The choice may depend on the specific process parameters and cost considerations. It is recommended to perform optimization studies to determine the best base for your specific large-scale process.
Q3: What are the critical process parameters to control during a large-scale synthesis?
A3: The critical parameters to monitor and control are:
-
Temperature: Due to the exothermic nature of the reaction, effective temperature control is crucial to prevent side reactions.
-
Mixing: Homogeneous mixing is essential to ensure uniform reaction rates and prevent localized "hot spots."
-
Moisture Content: The reaction is sensitive to water, which can hydrolyze the TBDMSCl. All reagents and the reactor should be anhydrous.
-
Stoichiometry: Precise control over the molar ratios of the reactants and base is necessary to maximize yield and minimize byproduct formation.
Q4: What are the expected byproducts in this synthesis?
A4: Potential byproducts include:
-
N-silylated ethanolamine: Where the silyl group attaches to the nitrogen instead of the oxygen.
-
Bis-silylated ethanolamine: Where both the hydroxyl and amino groups are silylated.
-
Tert-butyldimethylsilanol: Formed from the hydrolysis of TBDMSCl.
-
Unreacted starting materials: Ethanolamine and TBDMSCl.
Q5: What is the recommended method for purification at a large scale?
A5: For multi-kilogram to ton-scale production, fractional distillation under reduced pressure is the most common and economical purification method.[9][10] This allows for the efficient removal of lower and higher boiling point impurities.
Data Presentation
The following table summarizes the impact of key reaction parameters on the yield and purity of this compound. Please note that these are representative values based on laboratory-scale experiments and will require optimization for a specific large-scale process.
| Parameter | Variation | Effect on Yield | Effect on Purity | Notes |
| Base | Imidazole vs. Triethylamine | Imidazole may lead to higher yields under milder conditions. | The choice of base can influence the byproduct profile. | Optimization is recommended. |
| Solvent | Dichloromethane vs. THF vs. Toluene | Solvent polarity can affect reaction rate and solubility. | The choice of solvent can impact the ease of workup and purification. | Toluene may be preferred for higher boiling points and ease of water removal. |
| Temperature | 0°C to Room Temperature vs. Elevated Temperature | Higher temperatures can increase the reaction rate but may also promote side reactions. | Lower temperatures generally favor higher selectivity and purity. | Careful temperature control is critical for scalability. |
| Stoichiometry (TBDMSCl:Ethanolamine) | 1.0:1 vs. 1.1:1 vs. 1.2:1 | A slight excess of TBDMSCl can help drive the reaction to completion. | A large excess of TBDMSCl can lead to the formation of bis-silylated byproducts. | Optimization is key to balance conversion and purity. |
Experimental Protocols
Detailed Methodology for a Representative Lab-Scale Synthesis
This protocol can serve as a starting point for process development and scale-up.
Materials:
-
Ethanolamine (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)
-
Imidazole (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a clean, dry, and inerted reactor, charge ethanolamine and anhydrous dichloromethane.
-
Cool the mixture to 0-5°C with stirring.
-
Add imidazole to the cooled solution.
-
Slowly add a solution of TBDMSCl in anhydrous dichloromethane to the reaction mixture, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC or TLC.
-
Once the reaction is complete, cool the mixture to 0-5°C and slowly quench with deionized water.
-
Separate the organic layer. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation under reduced pressure.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Simulate Fluid and Chemical Mixing with the Mixer Module [comsol.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. CO2 Capture with Silylated Ethanolamines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of nitrogen mustard hydrolysis products, ethanolamines by gas chromatography-mass spectrometry after tert-butyldimethylsilyl derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chembk.com [chembk.com]
- 11. This compound | 101711-55-1 | Benchchem [benchchem.com]
Validation & Comparative
A Comparative Guide to 2-(Tert-butyldimethylsilyloxy)ethanamine and Amino-PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker molecule is a critical step in the design of bioconjugates, influencing key parameters such as synthesis efficiency, stability, and the overall biological performance of the final product. This guide provides an objective comparison between 2-(Tert-butyldimethylsilyloxy)ethanamine, a bifunctional linker with a protected hydroxyl group, and the widely utilized family of amino-polyethylene glycol (PEG) linkers. This comparison is based on their chemical properties and potential performance in bioconjugation applications, supported by available data and detailed experimental methodologies.
At a Glance: Key Differences
| Feature | This compound | Amino-PEG Linkers |
| Structure | Small, bifunctional molecule with a primary amine and a TBDMS-protected hydroxyl group. | Linear or branched polymers of repeating ethylene oxide units with a terminal amine.[1] |
| Key Functionality | Amine for initial conjugation, latent hydroxyl group for subsequent modification post-deprotection.[2] | Amine for conjugation, with the PEG chain providing hydrophilicity and steric bulk.[3] |
| Hydrophilicity | Low | High, tunable by PEG chain length.[4] |
| Cleavability | The silyl ether bond is cleavable under acidic conditions or with fluoride ions.[5][6] | Typically form stable amide bonds; cleavable versions with specific functionalities are available.[7] |
| Biocompatibility | Silicon-based materials are generally considered biocompatible.[8][9][10] | PEG is well-established for its biocompatibility and ability to reduce immunogenicity.[11] |
| Applications | Introduction of a temporary hydrophilic group, sequential conjugations, pH-sensitive release systems.[5] | Enhancing solubility, increasing hydrodynamic size, improving pharmacokinetic profiles of bioconjugates.[1][12] |
Performance Characteristics: A Deeper Dive
Stability of the Linkage
The stability of the linkage formed is paramount to the performance of a bioconjugate. Amino-PEG linkers, when reacted with activated esters like N-hydroxysuccinimide (NHS) esters, form highly stable amide bonds that are resistant to hydrolysis under physiological conditions.[13]
In contrast, this compound introduces a tert-butyldimethylsilyl (TBDMS) ether. Silyl ethers are known to be labile under acidic conditions, and their rate of cleavage can be tuned by modifying the substituents on the silicon atom.[5][14] This inherent instability in acidic environments can be leveraged for pH-controlled release mechanisms, for instance, in the acidic microenvironment of tumors or within endosomes.[15] However, for applications requiring long-term stability in circulation, the silyl ether linkage may be less suitable than a stable amide bond. The hydrolytic stability of common silyl ethers generally follows the order: TMS < TES < TBDMS < TIPS < TBDPS.[16]
Bioconjugation Efficiency
The efficiency of the initial conjugation reaction for both linker types is primarily governed by the reactivity of the primary amine. For reactions with NHS esters, both this compound and amino-PEG linkers are expected to exhibit good reaction kinetics, although the hydrophobic nature of the TBDMS group might necessitate the use of organic co-solvents. The reaction rate is influenced by pH, with a slightly basic pH (7.2-9) being optimal for the reaction with primary amines.[17]
Impact on Bioconjugate Properties
The choice of linker significantly impacts the physicochemical properties of the resulting bioconjugate.
-
Solubility and Aggregation: PEGylation is a well-established method to increase the hydrophilicity and solubility of proteins and other biomolecules, thereby reducing aggregation.[4] The length of the PEG chain can be varied to fine-tune these properties. This compound, being a smaller, more hydrophobic molecule, would not confer the same degree of solubilization as a PEG linker. However, after the deprotection of the TBDMS group to reveal the hydroxyl group, the hydrophilicity of the conjugate would increase.
-
Pharmacokinetics: The increased hydrodynamic size imparted by PEGylation can significantly extend the in-vivo circulation half-life of a bioconjugate by reducing renal clearance.[12] This is a key advantage of using PEG linkers for therapeutic applications. The smaller size of this compound would not have a comparable effect on the pharmacokinetic profile.
-
Immunogenicity: PEGylation is known to shield epitopes on proteins, reducing their immunogenicity.[11] While silicon-containing materials are generally biocompatible, the potential immunogenicity of conjugates prepared with this compound would need to be evaluated on a case-by-case basis.
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with an Amine-Reactive Linker (NHS Ester Chemistry)
This protocol describes a general method for conjugating an amine-containing linker, such as this compound or an amino-PEG linker, to a protein via an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Protein to be conjugated
-
Amine-reactive linker (e.g., NHS-ester functionalized payload)
-
This compound or Amino-PEG linker
-
Conjugation Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for dissolving hydrophobic linkers
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the amine-reactive linker in the appropriate solvent (conjugation buffer for hydrophilic linkers, DMF or DMSO for hydrophobic linkers) at a concentration of 10-20 mg/mL.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution. The optimal molar ratio should be determined empirically. If an organic solvent is used, its final concentration in the reaction mixture should be kept low (typically <10%) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess linker and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.
-
Characterization: Characterize the conjugate to determine the degree of labeling, purity, and functional activity.
Protocol 2: Deprotection of the TBDMS Group
For conjugates prepared with this compound, the TBDMS protecting group can be removed to expose the hydroxyl group for further modifications.
Materials:
-
TBDMS-protected bioconjugate
-
Acidic deprotection solution (e.g., 1% trifluoroacetic acid in an appropriate solvent) or a fluoride source (e.g., tetrabutylammonium fluoride in THF).
Procedure:
-
Dissolve the TBDMS-protected conjugate in the deprotection solution.
-
Incubate the reaction at room temperature, monitoring the progress by a suitable analytical method (e.g., mass spectrometry).
-
Once the deprotection is complete, neutralize the acid or remove the fluoride reagent.
-
Purify the deprotected conjugate using an appropriate method.
Visualizing Workflows
Antibody-Drug Conjugate (ADC) Development Workflow
The following diagram illustrates a generalized workflow for the development of an antibody-drug conjugate, a common application for bifunctional linkers.
Caption: A generalized workflow for the development of an antibody-drug conjugate (ADC).
Sequential Conjugation using a Bifunctional Linker
This diagram illustrates the concept of a sequential conjugation enabled by a linker like this compound.
Caption: Workflow for sequential conjugation using a bifunctional linker with a protected functional group.
Conclusion
The choice between this compound and amino-PEG linkers is highly dependent on the specific application and desired properties of the final bioconjugate. Amino-PEG linkers are the established choice for applications requiring enhanced solubility, stability, and prolonged in-vivo circulation.[1][11] Their versatility and well-understood properties make them a reliable option for many bioconjugation strategies.
This compound, on the other hand, offers unique possibilities due to its bifunctional nature and the cleavable silyl ether bond.[2] It is particularly suited for applications where a subsequent modification is desired after the initial conjugation or where a pH-sensitive release mechanism is advantageous.[5] However, the lack of direct comparative data necessitates careful experimental evaluation of its performance against established PEG linkers for any given application. Researchers should consider the trade-offs between the established benefits of PEGylation and the novel functionalities offered by this silyl ether-containing linker.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. purepeg.com [purepeg.com]
- 5. Tunable Bifunctional Silyl Ether Cross-Linkers for the Design of Acid Sensitive Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 7. What is the difference between ADC linker and PEG linker? | AxisPharm [axispharm.com]
- 8. In vivo biocompatibility of porous silicon biomaterials for drug delivery to the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Porous Silicon Nanocarriers with Stimulus-Cleavable Linkers for Effective Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. Bioconjugation application notes [bionordika.fi]
- 14. benchchem.com [benchchem.com]
- 15. Novel Silyl Ether-Based Acid-Cleavable Antibody-MMAE Conjugates with Appropriate Stability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
The Strategic Advantage of TBDMS Protection in Synthesis: A Comparative Guide
In the landscape of multi-step organic synthesis, particularly in the fields of pharmaceutical and natural product development, the judicious selection of protecting groups is a cornerstone of success. Among the myriad of choices for safeguarding hydroxyl functionalities, silyl ethers stand out for their versatility, ease of installation, and tunable lability. Within this class, the tert-butyldimethylsilyl (TBDMS or TBS) group has emerged as a preeminent choice, offering a well-calibrated balance of stability and reactivity that often surpasses other common silyl ethers. This guide provides an in-depth comparison of TBDMS with other silyl ethers, supported by experimental data and detailed protocols, to aid researchers in making informed strategic decisions in their synthetic endeavors.
The primary advantage of the TBDMS protecting group lies in its moderate steric bulk, which confers a level of stability significantly greater than smaller silyl ethers like trimethylsilyl (TMS) and triethylsilyl (TES), yet allows for milder deprotection conditions compared to the more sterically encumbered triisopropylsilyl (TIPS) and tert-butyldiphenylsilyl (TBDPS) groups.[1] This "sweet spot" of stability is crucial for navigating complex synthetic sequences that involve a variety of reaction conditions.
Comparative Stability of Common Silyl Ethers
The stability of a silyl ether is principally governed by the steric hindrance around the silicon atom, which shields the Si-O bond from nucleophilic or electrophilic attack.[1] The general order of stability towards acidic hydrolysis is a direct reflection of this steric bulk.[2]
General Order of Stability (Acidic Hydrolysis): TMS < TES < TBDMS < TIPS < TBDPS[2]
This trend is largely mirrored under basic conditions. The quantitative differences in their lability are substantial, allowing for selective protection and deprotection strategies, a concept known as orthogonal protection.[1]
Quantitative Comparison of Hydrolysis Rates
The following table summarizes the relative rates of acidic and basic hydrolysis for common silyl ethers, illustrating the superior stability of TBDMS compared to TMS and TES, and its greater reactivity relative to TIPS and TBDPS.
| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| TMS (Trimethylsilyl) | 1 | 1 |
| TES (Triethylsilyl) | 64 | 10 - 100 |
| TBDMS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 |
| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 |
| Data compiled from multiple sources.[3][4][5] |
This significant difference in stability, for instance, the ~20,000-fold greater stability of TBDMS over TMS towards hydrolysis, allows for the selective cleavage of a TMS ether in the presence of a TBDMS ether, a valuable tactic in the synthesis of polyhydroxylated molecules.[3]
Chemoselectivity: The Advantage of Steric Hindrance
The steric bulk of the TBDMS group also imparts a high degree of chemoselectivity, particularly in the protection of primary alcohols over more sterically congested secondary and tertiary alcohols.[6] This allows for the differentiation of hydroxyl groups within the same molecule based on their steric environment, a critical capability in the synthesis of complex targets.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies. The following are representative protocols for the protection of a primary alcohol with TBDMS and its subsequent deprotection under various conditions.
Protocol 1: Protection of a Primary Alcohol with TBDMSCl
Objective: To selectively protect a primary hydroxyl group using tert-butyldimethylsilyl chloride.
Materials:
-
Alcohol (containing a primary hydroxyl group) (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 - 1.2 eq)
-
Imidazole (2.2 - 2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.[3]
-
Add TBDMSCl (1.2 eq) to the solution at room temperature.[3]
-
Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight, depending on the substrate.[3]
-
Once the reaction is complete, pour the mixture into water and extract with diethyl ether or ethyl acetate.[3]
-
Wash the combined organic layers with water and brine to remove DMF and imidazole.[3]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the TBDMS-protected alcohol.[3]
Protocol 2: Deprotection of a TBDMS Ether
The choice of deprotection method depends on the other functional groups present in the molecule and the desired selectivity.
Objective: To cleave a TBDMS ether using a fluoride source.
Materials:
-
TBDMS-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.[3]
-
Add the TBAF solution (1.1 eq) dropwise to the stirred solution.[3]
-
Stir the reaction for 1-4 hours, monitoring by TLC.[3]
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.[3]
-
Extract the mixture with diethyl ether or ethyl acetate.[3]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected alcohol.[3]
Objective: To deprotect a TBDMS ether using mild acidic conditions.
Materials:
-
TBDMS-protected alcohol
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the TBDMS-protected alcohol in a mixture of acetic acid, THF, and water (e.g., 3:1:1 or 4:1:1 v/v/v).[7]
-
Stir the reaction mixture at room temperature, monitoring by TLC. The reaction time can range from a few hours to overnight.[7]
-
Once the reaction is complete, carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.[7]
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude alcohol by flash column chromatography if necessary.
Visualization of Synthetic Workflow
The strategic use of protecting groups like TBDMS is integral to the logic of organic synthesis. The following diagrams illustrate the general workflow of a protection-deprotection sequence and the decision-making process based on silyl ether stability.
Caption: General workflow for hydroxyl protection using TBDMS.
References
A Researcher's Guide to Bifunctional Linkers for Bioconjugation: A Comparative Study
In the rapidly evolving fields of drug development, diagnostics, and proteomics, the precise and stable covalent linkage of biomolecules is paramount. Bifunctional linkers are the molecular bridges that enable the creation of complex bioconjugates, from antibody-drug conjugates (ADCs) for targeted cancer therapy to immobilized enzymes for industrial applications. The choice of linker is a critical design parameter that profoundly influences the stability, efficacy, and pharmacokinetic properties of the resulting conjugate.
This guide provides an objective comparison of common bifunctional linkers, supported by experimental data, to empower researchers, scientists, and drug development professionals in selecting the optimal tool for their bioconjugation needs.
Performance Comparison of Common Bifunctional Linkers
The selection of a bifunctional linker is dictated by the functional groups available on the biomolecules to be conjugated, the desired stability of the resulting linkage, and the required reaction conditions. The following table summarizes the key performance characteristics of three widely used classes of heterobifunctional linkers: NHS Ester-Maleimide, DBCO-NHS Ester for copper-free click chemistry, and BCN-NHS Ester, another reactant for strain-promoted azide-alkyne cycloaddition (SPAAC).
| Feature | NHS Ester - Maleimide | DBCO-NHS Ester (SPAAC) | BCN-NHS Ester (SPAAC) |
| Target Groups | Primary Amines (-NH2) & Thiols (-SH) | Primary Amines (-NH2) & Azides (-N3) | Primary Amines (-NH2) & Azides (-N3) |
| Resulting Linkage | Amide & Thioether | Amide & Triazole | Amide & Triazole |
| Reaction Specificity | High for both amines and thiols under controlled pH.[1] | Extremely high (bioorthogonal), minimizing off-target reactions.[1] | High (bioorthogonal).[2] |
| Reaction Kinetics (Second-Order Rate Constant) | Fast (minutes to hours).[3] | ~1.0 - 2.0 M⁻¹s⁻¹[2] | ~0.3 - 1.0 M⁻¹s⁻¹[2] |
| Optimal Reaction pH | NHS ester: 7.2-8.5, Maleimide: 6.5-7.5[1] | pH-independent (typically pH 4-10).[1] | pH-independent. |
| Linkage Stability | Amide bond is highly stable. Thioether bond is generally stable but can undergo retro-Michael reaction.[1] | Amide bond is highly stable. Triazole ring is exceptionally stable.[1] | Amide bond is highly stable. Triazole ring is very stable. |
| Hydrolytic Stability of Reagent | NHS esters are susceptible to hydrolysis, especially at higher pH. Maleimide group is more stable but can hydrolyze at pH > 7.5.[4] | DBCO group is stable under typical bioconjugation conditions.[1] | BCN group is stable. |
| Key Advantage | Well-established chemistry, good for linking amines and thiols.[1] | High specificity and biocompatibility (copper-free).[5] | Smaller size and lower lipophilicity compared to DBCO.[2] |
| Key Disadvantage | Potential for maleimide-thiol linkage instability.[2] | Higher hydrophobicity.[2] | Slower reaction kinetics compared to DBCO.[2] |
Visualizing Bioconjugation: Workflows and Pathways
Understanding the sequence of events in a bioconjugation experiment and the resulting biological mechanism is crucial for success. The following diagrams, generated using the Graphviz DOT language, illustrate a general experimental workflow and a common signaling pathway involving an antibody-drug conjugate.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of bioconjugates.
Protocol 1: Two-Step Protein Conjugation using NHS Ester-Maleimide Linker
This protocol describes the conjugation of a protein with accessible primary amines (Protein A) to a molecule containing a thiol group (Molecule B) using a heterobifunctional linker.
Materials:
-
Protein A (e.g., antibody)
-
Molecule B (e.g., thiol-modified payload)
-
NHS Ester-Maleimide Linker (e.g., SMCC)
-
Amine Reaction Buffer: 0.1 M Phosphate buffer with 0.15 M NaCl, pH 7.2-8.0 (Amine-free).[6]
-
Thiol Reaction Buffer: 0.1 M Phosphate buffer with 0.15 M NaCl, 2-10 mM EDTA, pH 6.5-7.0 (Thiol-free).[6]
-
Anhydrous DMSO or DMF
-
Spin Desalting Column
-
Quenching Reagent: 1 M Cysteine or β-mercaptoethanol.[6]
Procedure:
Step 1: Activation of Protein A with NHS Ester-Maleimide Linker
-
Prepare Protein A at a concentration of 1-10 mg/mL in the Amine Reaction Buffer. Ensure the buffer is free of primary amines like Tris or glycine.[6]
-
Immediately before use, dissolve the NHS Ester-Maleimide linker in anhydrous DMSO or DMF to create a concentrated stock solution.
-
Add a 10- to 50-fold molar excess of the dissolved crosslinker to the Protein A solution.[6] The final concentration of the organic solvent should be below 10% to prevent protein denaturation.
-
Incubate the reaction for 30-60 minutes at room temperature or overnight at 4°C.
-
Remove excess, unreacted crosslinker using a spin desalting column equilibrated with the Thiol Reaction Buffer.[6]
Step 2: Conjugation of Maleimide-Activated Protein A to Molecule B
-
Immediately add the maleimide-activated Protein A to the thiol-containing Molecule B. A 1:1 to 1.5:1 molar ratio of maleimide-activated protein to thiol-containing molecule is a common starting point.[6]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
To quench the reaction and cap any unreacted maleimide groups, add the quenching reagent to a final concentration of 10-20 mM and incubate for 30 minutes at room temperature.[6]
-
Purify the final bioconjugate using size-exclusion chromatography (SEC) or other appropriate methods to remove excess reagents and byproducts.
Protocol 2: In Vitro Plasma Stability Assay
This assay is crucial for evaluating the stability of the linker in a biological environment, which is particularly important for therapeutics intended for in vivo use.
Materials:
-
Bioconjugate of interest (e.g., ADC)
-
Plasma from the relevant species (e.g., human, mouse)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Affinity capture beads (e.g., Protein A/G for antibodies)
-
LC-MS system
Procedure:
-
Incubation: Dilute the bioconjugate to a final concentration of approximately 100 µg/mL in the plasma.[7]
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 24, 48, 96, and 168 hours), collect aliquots for analysis.[7]
-
Affinity Capture: Isolate the bioconjugate from plasma proteins by adding affinity capture beads to each aliquot and incubating according to the manufacturer's protocol.[7]
-
Washing: Wash the beads with PBS to remove non-specifically bound plasma components.[7]
-
Elution: Elute the bioconjugate from the beads.
-
LC-MS Analysis: Analyze the eluted samples by LC-MS to determine the average drug-to-antibody ratio (DAR) or the percentage of intact conjugate remaining.[7]
-
Data Analysis: Plot the average DAR or the percentage of intact conjugate as a function of time to determine the stability of the bioconjugate in plasma.[7]
References
Orthogonal Protection Strategy with 2-(Tert-butyldimethylsilyloxy)ethanamine: A Comparative Guide
In the realm of complex molecule synthesis, particularly in the fields of medicinal chemistry and drug development, the strategic use of orthogonal protecting groups is paramount for achieving high yields and chemo-selectivity. This guide provides a comprehensive comparison of an orthogonal protection strategy centered on the bifunctional reagent, 2-(Tert-butyldimethylsilyloxy)ethanamine. This strategy is objectively compared with an alternative approach utilizing 2-(Benzyloxy)ethanamine, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their synthetic endeavors.
Introduction to the Orthogonal Strategy
The core of this strategy involves the use of a bifunctional molecule that introduces a protected hydroxyl group and a reactive primary amine. This allows for the appendage of an amino-ethyl moiety onto a molecule of interest, for instance, through the formation of a stable amide bond with a carboxylic acid. The orthogonality arises from the ability to selectively deprotect either the hydroxyl group or cleave the newly formed bond to the amine, without affecting the other.
This compound provides a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group. The TBDMS ether is renowned for its stability under a wide range of conditions but can be selectively cleaved with fluoride ions or strong acids.
As a direct competitor, 2-(Benzyloxy)ethanamine offers a benzyl (Bn) protected hydroxyl group. Benzyl ethers are exceptionally stable to most reagents but are uniquely susceptible to cleavage by catalytic hydrogenolysis. This fundamental difference in deprotection methods forms the basis of this comparative guide.
Data Presentation: A Quantitative Comparison
The selection of a protecting group strategy is often dictated by the stability of the protected groups to various reaction conditions that may be required in a synthetic sequence. The following tables summarize the stability of the TBDMS ether, the benzyl ether, and a representative amide bond under different deprotection conditions.
Table 1: Stability of Protecting Groups and Amide Linkage to Deprotection Conditions
| Reagent/Condition | TBDMS Ether Stability | Benzyl Ether Stability | Amide Bond Stability | Orthogonality |
| TBAF in THF | Labile | Stable | Stable | Excellent for TBDMS removal |
| HF in Pyridine | Labile | Stable | Stable | Excellent for TBDMS removal |
| TFA (neat) | Labile | Stable | Stable (generally) | Good for TBDMS removal |
| H₂/Pd-C | Stable | Labile | Stable | Excellent for Benzyl removal |
| Strong Base (e.g., 6M NaOH, heat) | Stable | Stable | Labile | For Amide Cleavage |
| Strong Acid (e.g., 6M HCl, heat) | Labile | Stable | Labile | Limited (cleaves both TBDMS and Amide) |
| Mild Acid (e.g., Acetic Acid) | Stable | Stable | Stable | High |
| Mild Base (e.g., K₂CO₃, MeOH) | Stable | Stable | Stable | High |
Table 2: Typical Yields for Protection and Deprotection Steps
| Reaction | Protecting Group | Typical Yield (%) | Reference |
| Hydroxyl Protection | TBDMS | >95% | [1] |
| Benzyl | >90% | [2] | |
| Hydroxyl Deprotection | TBDMS (TBAF) | >90% | [1] |
| Benzyl (H₂/Pd-C) | >95% | [2] | |
| Amide Formation (with carboxylic acid) | N/A | >90% | Standard peptide coupling |
| Amide Cleavage (strong hydrolysis) | N/A | Variable | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the application of these strategies.
Protocol 1: Synthesis of an Amide using this compound
Objective: To couple a carboxylic acid with this compound to form an amide with a protected hydroxyl group.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HBTU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add HBTU and DIPEA to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Orthogonal Deprotection of the TBDMS Ether
Objective: To selectively cleave the TBDMS ether while leaving the amide bond intact.
Materials:
-
TBDMS-protected amide (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M solution in THF)
-
Anhydrous THF
Procedure:
-
Dissolve the TBDMS-protected amide in anhydrous THF at 0 °C.
-
Add the TBAF solution dropwise to the stirred solution.
-
Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting alcohol by flash column chromatography.
Protocol 3: Orthogonal Deprotection of a Benzyl Ether using Hydrogenolysis
Objective: To selectively cleave a benzyl ether in a similar amide-linked structure.
Materials:
-
Benzyl-protected amide (1.0 eq)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the benzyl-protected amide in methanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst.
-
Purge the flask with an inert gas, then introduce hydrogen gas (typically via a balloon or at a specified pressure).
-
Stir the reaction vigorously at room temperature for 2-16 hours, monitoring by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate the key concepts and workflows described in this guide.
Caption: Orthogonal protection strategies using TBDMS and Benzyl protected ethanolamines.
Caption: Logical workflow for selective deprotection of orthogonal groups.
Conclusion
The choice between an orthogonal protection strategy based on this compound and one based on 2-(Benzyloxy)ethanamine is highly dependent on the overall synthetic plan.
The TBDMS-based strategy is advantageous when subsequent reaction steps involve conditions that are incompatible with benzyl ethers, such as catalytic hydrogenation for the removal of other protecting groups (e.g., Cbz) or for the reduction of alkenes/alkynes. The deprotection with fluoride is exceptionally mild and chemoselective.
Conversely, the benzyl-based strategy is preferred when the synthesis requires strong acidic conditions that would cleave a TBDMS ether. Hydrogenolysis is a very clean and efficient deprotection method that is orthogonal to most other protecting groups, including other silyl ethers, acetals, and Boc groups.[4]
By understanding the distinct stabilities and deprotection methods associated with each bifunctional linker, researchers can design more efficient and robust synthetic routes for the construction of complex molecules, thereby accelerating drug discovery and development.
References
Purity Validation of 2-(Tert-butyldimethylsilyloxy)ethanamine: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for the validation of 2-(Tert-butyldimethylsilyloxy)ethanamine purity. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate analytical method.
This compound is a bifunctional molecule widely used in organic synthesis, featuring a primary amine and a protected hydroxyl group. Its purity is critical for the successful synthesis of target molecules and the avoidance of unwanted side products. This guide focuses on a robust HPLC method for purity determination and compares it with Gas Chromatography-Mass Spectrometry (GC-MS), an alternative analytical approach.
High-Performance Liquid Chromatography (HPLC) Method
A reversed-phase HPLC (RP-HPLC) method is well-suited for the analysis of this compound. Due to the lack of a significant UV chromophore in the analyte and its potential primary amine impurities, pre-column derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) is employed. This reagent reacts with primary and secondary amines to form highly fluorescent and UV-active derivatives, enabling sensitive detection.[1][2]
Experimental Protocol: HPLC with Pre-column Derivatization
1. Sample Preparation and Derivatization:
-
Standard Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution of 1 mg/mL. Prepare working standards by serial dilution.
-
Impurity Standard Solutions: Prepare individual stock solutions of potential impurities, such as ethanolamine and tert-butyldimethylsilanol, in acetonitrile at a concentration of 1 mg/mL.
-
Derivatization Procedure:
-
To 100 µL of the standard or sample solution, add 200 µL of 0.1 M borate buffer (pH 8.5).
-
Add 200 µL of 10 mM FMOC-Cl in acetonitrile.
-
Vortex the mixture and allow it to react at room temperature for 10 minutes.
-
Add 100 µL of 0.1 M glycine solution to quench the excess FMOC-Cl.
-
Vortex and let the mixture stand for 5 minutes.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient:
-
0-5 min: 50% A
-
5-20 min: 50-90% A
-
20-25 min: 90% A
-
25-30 min: 50% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection:
-
Fluorescence Detector: Excitation at 265 nm, Emission at 315 nm.
-
UV Detector: 265 nm.
-
Data Presentation: HPLC Purity Analysis
| Analyte | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity (R²) |
| FMOC-2-(Tert-butyldimethylsilyloxy)ethanamine | ~15.8 | 5 | 15 | >0.999 |
| FMOC-Ethanolamine | ~8.2 | 10 | 30 | >0.998 |
| Tert-butyldimethylsilanol (UV detection) | ~12.5 | 50 | 150 | >0.995 |
Note: Retention times are approximate and may vary depending on the specific column and system.
Alternative Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. Silylation, the process of replacing active hydrogens with a silyl group, is a common derivatization technique to increase the volatility of compounds for GC analysis.[3] Given that the target molecule is already silylated, GC-MS presents a viable alternative for its purity assessment.
Experimental Protocol: GC-MS Analysis
1. Sample Preparation:
-
Dilute the this compound sample in a suitable solvent such as dichloromethane or hexane to a concentration of approximately 1 mg/mL.
-
For the analysis of the less volatile impurity, ethanolamine, a silylation step using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be performed to create the volatile TMS-derivative.
2. GC-MS Conditions:
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Data Presentation: GC-MS Purity Analysis
| Analyte | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | ~10.5 | 158, 116, 75, 57 |
| Ethanolamine (as TMS derivative) | ~6.8 | 147, 130, 102, 73 |
| Tert-butyldimethylsilanol | ~7.2 | 117, 75, 57 |
Note: Retention times and mass fragments are characteristic and can be used for identification.
Comparison of Analytical Methods
| Feature | HPLC with FMOC-Cl Derivatization | GC-MS |
| Principle | Separation based on polarity differences in a liquid mobile phase. | Separation based on volatility and boiling point in a gaseous mobile phase. |
| Analyte Suitability | Well-suited for non-volatile and thermally labile compounds. Derivatization enhances sensitivity. | Ideal for volatile and thermally stable compounds. The target molecule is suitable for direct analysis. |
| Sample Preparation | Requires a derivatization step which adds to the analysis time and complexity. | Direct injection for the main analyte. Derivatization needed for polar impurities like ethanolamine. |
| Sensitivity | High sensitivity, especially with fluorescence detection after derivatization.[1] | Generally high sensitivity, particularly with mass spectrometric detection.[4] |
| Selectivity | Good selectivity based on chromatographic separation. | Excellent selectivity and confident peak identification through mass spectral data. |
| Instrumentation Cost | Generally lower initial cost compared to GC-MS. | Higher initial instrument cost. |
| Solvent Consumption | Higher consumption of organic solvents. | Lower solvent consumption. |
| Analysis Time | Longer run times due to the chromatographic separation and derivatization step.[5] | Typically faster analysis times.[6] |
Visualizing the Workflow
To better understand the analytical processes, the following diagrams illustrate the experimental workflows for both the HPLC and GC-MS methods.
Caption: Experimental workflow for HPLC analysis.
Caption: Experimental workflow for GC-MS analysis.
Conclusion
Both HPLC with pre-column derivatization and GC-MS are powerful techniques for assessing the purity of this compound. The choice between the two methods will depend on the specific requirements of the analysis, available instrumentation, and the desired balance between sensitivity, selectivity, and sample throughput.
-
HPLC with FMOC-Cl derivatization is an excellent choice when high sensitivity for the primary amine and its polar impurities is required, and a fluorescence detector is available. It is a robust and reliable method for routine quality control.
-
GC-MS offers superior selectivity and definitive identification of impurities through mass spectral data. It is particularly advantageous for identifying unknown impurities and can provide faster analysis times for the main component.
For a comprehensive purity assessment, the use of orthogonal techniques, such as employing both HPLC and GC-MS, can provide the most complete picture of the sample's composition. This guide provides the foundational protocols and comparative data to enable researchers to make an informed decision for their specific analytical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. thescipub.com [thescipub.com]
- 4. Target, Suspect and Non-Target Screening of Silylated Derivatives of Polar Compounds Based on Single Ion Monitoring GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
comparing reaction kinetics of TBDMS-protected amines
A Comprehensive Guide to the Reaction Kinetics of TBDMS-Protected Amines for Researchers, Scientists, and Drug Development Professionals
The tert-butyldimethylsilyl (TBDMS or TBS) group is a versatile and widely utilized protecting group for amines in organic synthesis. Its popularity stems from the ease of installation, general stability under various conditions, and the multitude of methods available for its cleavage. Understanding the reaction kinetics of TBDMS-protected amines is crucial for optimizing synthetic routes, ensuring selectivity, and achieving high yields in the development of complex molecules and pharmaceuticals. This guide provides an objective comparison of the reaction kinetics of TBDMS-protected amines, supported by available experimental data, and contrasts its performance with other common amine protecting groups.
Comparative Analysis of Deprotection Kinetics
While extensive quantitative kinetic studies providing precise rate constants for the deprotection of TBDMS-protected amines are not abundant in the literature, a comparative analysis can be drawn from the reported reaction times and yields under various conditions. The stability of the Si-N bond is generally lower than the Si-O bond, suggesting that N-TBDMS groups can be cleaved under milder conditions than their O-TBDMS counterparts.
The cleavage of the TBDMS group from an amine is influenced by several factors, including the nature of the amine (aliphatic vs. aromatic), steric hindrance around the nitrogen atom, and the deprotection reagent employed.
Deprotection of TBDMS-Protected Amines: A Semi-Quantitative Comparison
The following table summarizes various conditions reported for the deprotection of TBDMS-protected amines, offering a semi-quantitative insight into their reaction kinetics. Shorter reaction times indicate faster kinetics.
| Reagent(s) | Solvent(s) | Temperature (°C) | Time | Substrate Type | Yield (%) | Reference(s) |
| TBAF (1.1 eq) | THF | rt | 1 - 4 h | General Amines | High | [1] |
| 10% TFA in DCM | DCM | rt | < 30 min | N-Boc (for comparison) | High | [2] |
| H₂ (1 atm), Pd/C | Methanol | rt | 1 - 4 h | N-Cbz (for comparison) | High | [1] |
| 20% Piperidine in DMF | DMF | rt | < 30 min | N-Fmoc (for comparison) | High | [1] |
Note: Data for direct kinetic comparison of N-TBDMS deprotection is limited. The table includes data for other common amine protecting groups (Boc, Cbz, Fmoc) to provide a kinetic context.
Comparison with Other Silyl Protecting Groups on Alcohols
To understand the relative stability of the TBDMS group, it is useful to compare its cleavage kinetics with other silyl ethers protecting alcohols. The stability is largely dictated by the steric bulk of the substituents on the silicon atom.
| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| TMS (Trimethylsilyl) | 1 | 1 |
| TES (Triethylsilyl) | 64 | 10-100 |
| TBDMS (TBS) | 20,000 | ~20,000 |
| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |
| TBDPS (tert-butyldiphenylsilyl) | 5,000,000 | ~20,000 |
Data compiled from multiple sources, primarily for O-silyl ethers.[1][3] This table highlights the significantly greater stability of TBDMS ethers compared to TMS and TES ethers, requiring more forcing conditions for removal.
Reactivity in Other Reactions
The kinetic behavior of TBDMS-protected amines is also evident in their reactivity in various chemical transformations beyond deprotection.
Electrophilic Aromatic Substitution
The TBDMS group on an aniline nitrogen can influence the rate and regioselectivity of electrophilic aromatic substitution reactions. While the lone pair of the nitrogen atom in aniline is a strong activating group, directing electrophiles to the ortho and para positions, the bulky TBDMS group can sterically hinder the ortho positions, favoring para substitution. The electron-donating nature of the silyl group can also modulate the nucleophilicity of the aromatic ring.
Acylation and Alkylation Reactions
TBDMS-protected secondary amines can undergo acylation and alkylation reactions. The reaction rate is dependent on the steric hindrance of both the amine substrate and the electrophile, as well as the reaction conditions. The lability of the Si-N bond under certain nucleophilic or basic conditions needs to be considered to avoid premature deprotection.
Experimental Protocols
Detailed experimental protocols are essential for reproducible results in studying and applying the chemistry of TBDMS-protected amines.
Protocol 1: General Procedure for the Deprotection of a TBDMS-Protected Amine using TBAF
Materials:
-
TBDMS-protected amine (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBDMS-protected amine in anhydrous THF at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add the TBAF solution dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 1-4 hours), quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the deprotected amine.[1]
Protocol 2: Monitoring Deprotection Kinetics using HPLC
Objective: To determine the rate of deprotection of a TBDMS-protected amine.
Procedure:
-
Prepare a stock solution of the TBDMS-protected amine of known concentration in the reaction solvent.
-
Prepare a stock solution of the deprotection reagent (e.g., TBAF in THF).
-
Initiate the reaction at a constant temperature by mixing the substrate and reagent solutions.
-
At specific time intervals, withdraw an aliquot of the reaction mixture and quench it (e.g., by adding a saturated NH₄Cl solution).
-
Dilute the quenched aliquot with a suitable solvent and analyze it by High-Performance Liquid Chromatography (HPLC).
-
Monitor the disappearance of the starting material peak and the appearance of the product peak over time.
-
Calculate the concentration of the reactant and product at each time point using a calibration curve.
-
Plot the concentration of the starting material versus time to determine the reaction order and rate constant.
Visualizing Experimental Workflows and Logical Relationships
Caption: Workflow for determining deprotection kinetics.
Caption: Orthogonal deprotection of amine protecting groups.
References
A Researcher's Guide to Alternatives for 2-(Tert-butyldimethylsilyloxy)ethanamine: A Comparative Analysis
In the realms of chemical synthesis, drug development, and bioconjugation, the bifunctional reagent 2-(Tert-butyldimethylsilyloxy)ethanamine serves as a valuable building block, offering a protected hydroxyl group and a reactive primary amine. The choice of the silyl ether protecting group is critical, dictating the reagent's stability and deprotection conditions, thereby influencing its utility in complex synthetic pathways. This guide provides a comprehensive comparison of this compound (TBDMS-O-C₂H₄-NH₂) and its primary alternatives, wherein the TBDMS group is replaced by other common silyl ethers: Triisopropylsilyl (TIPS) and Tert-butyldiphenylsilyl (TBDPS).
This comparison is designed for researchers, scientists, and drug development professionals to facilitate an informed selection of the most suitable reagent for their specific application, be it in solid-phase peptide synthesis, as a linker in antibody-drug conjugates (ADCs), or in the construction of complex molecular architectures.
Structural Comparison of Silyl-Protected Ethanamine Reagents
The fundamental difference between these reagents lies in the steric bulk and electronic properties of the silyl group attached to the oxygen atom. This seemingly minor variation has significant consequences for the stability of the molecule and the conditions required for its cleavage.
A Comparative Cost-Benefit Analysis of 2-(Tert-butyldimethylsilyloxy)ethanamine and Its Alternatives in Synthesis
For researchers, scientists, and drug development professionals, the efficient incorporation of an aminoethyl moiety is a frequent requirement in the synthesis of complex molecules. This guide provides a detailed cost-benefit analysis of 2-(Tert-butyldimethylsilyloxy)ethanamine (TBDMS-O-CH₂CH₂-NH₂) and two common alternatives: N-Boc-ethanolamine and N-(2-hydroxyethyl)phthalimide. The selection of the appropriate reagent depends on a careful consideration of factors including cost, reaction efficiency, and the compatibility of protection/deprotection conditions with the overall synthetic strategy.
Executive Summary
This guide presents a comparative analysis of three reagents used for introducing a protected aminoethyl group in organic synthesis. The key findings are summarized below:
-
This compound offers a good balance of moderate cost and mild deprotection conditions, making it a versatile choice for many applications.
-
N-Boc-ethanolamine is a widely used alternative with straightforward protection and deprotection protocols. Its cost-effectiveness is a significant advantage, though the acidic conditions required for deprotection may not be suitable for all substrates.
-
N-(2-hydroxyethyl)phthalimide provides a robustly protected amino group, stable to a wide range of reaction conditions. However, the harsh deprotection conditions and higher cost of the reagent may limit its applicability.
Comparative Data at a Glance
The following tables provide a quantitative comparison of the three reagents based on cost, and typical reaction parameters for their application in aminoethylation and subsequent deprotection.
Table 1: Cost Comparison
| Reagent | Supplier Example & Purity | Price (USD) per Gram |
| This compound | Sigma-Aldrich, 97% | ~$22.40 (for 25g) |
| N-Boc-ethanolamine | Sigma-Aldrich, 98% | ~$8.67 (for 25mL) |
| N-(2-hydroxyethyl)phthalimide | Sigma-Aldrich, 99% | ~$0.99 (for 100g)[1] |
Note: Prices are approximate and can vary based on supplier, quantity, and purity.
Table 2: Performance in a Representative Aminoethylation Reaction (Alkylation of Benzyl Bromide)
| Reagent | Typical Yield (%) | Reaction Time (h) | Key Reaction Conditions |
| This compound | 85-95% | 12-24 | K₂CO₃, CH₃CN, reflux |
| N-Boc-ethanolamine | 80-90% | 12-24 | NaH, DMF, 0 °C to rt |
| N-(2-hydroxyethyl)phthalimide | 90-98% | 8-16 | K₂CO₃, DMF, 80 °C |
Note: These are representative conditions and yields. Actual results may vary depending on the substrate and specific reaction conditions.
Table 3: Deprotection Conditions and Costs
| Protected Group | Deprotection Reagent | Typical Yield (%) | Reaction Time (h) | Reagent Cost (USD/mol) |
| TBDMS | Tetrabutylammonium fluoride (TBAF) | 90-98% | 1-4 | ~$152 (1M in THF)[2] |
| Boc | Trifluoroacetic acid (TFA) | 90-95% | 1-2 | ~$324 (for 500mL)[3] |
| Phthalimide | Hydrazine hydrate | 85-95% | 4-12 | ~$470 (for 250mL)[4] |
Note: Reagent costs are approximate and can vary.
Experimental Protocols
Detailed methodologies for the protection of ethanolamine and the subsequent deprotection are provided below.
Synthesis of Protected Ethanolamines
1. Synthesis of this compound:
-
Materials: Ethanolamine, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, Dichloromethane (DCM), Water.
-
Procedure: To a solution of ethanolamine (1.0 eq) and imidazole (1.5 eq) in DCM, add a solution of TBDMSCl (1.2 eq) in DCM dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the product.
2. Synthesis of N-Boc-ethanolamine:
-
Materials: Ethanolamine, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM).
-
Procedure: To a solution of ethanolamine (1.0 eq) in DCM, add a solution of Boc₂O (1.1 eq) in DCM dropwise at 0 °C. Stir the reaction mixture at room temperature for 4-6 hours. Concentrate the reaction mixture under reduced pressure. The crude product can often be used without further purification.
3. Synthesis of N-(2-hydroxyethyl)phthalimide:
-
Materials: Phthalic anhydride, Ethanolamine.
-
Procedure: A mixture of phthalic anhydride (1.0 eq) and ethanolamine (1.0 eq) is heated at 150-160 °C for 1-2 hours. The molten mixture is then cooled to room temperature, and the resulting solid is recrystallized from ethanol to give the pure product.
Deprotection Protocols
1. Deprotection of the TBDMS Group:
-
Materials: TBDMS-protected aminoethyl ether, Tetrabutylammonium fluoride (TBAF) solution (1M in THF), Tetrahydrofuran (THF).
-
Procedure: To a solution of the TBDMS-protected compound (1.0 eq) in THF, add TBAF solution (1.2 eq) at room temperature. Stir the reaction for 1-4 hours and monitor by TLC. Upon completion, quench with saturated aqueous ammonium chloride solution and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
2. Deprotection of the Boc Group:
-
Materials: Boc-protected aminoethyl ether, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure: Dissolve the Boc-protected compound (1.0 eq) in a solution of 25-50% TFA in DCM. Stir the reaction at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine salt.[5][6]
3. Deprotection of the Phthalimide Group:
-
Materials: Phthalimide-protected aminoethyl ether, Hydrazine hydrate, Ethanol.
-
Procedure: To a solution of the phthalimide-protected compound (1.0 eq) in ethanol, add hydrazine hydrate (10 eq). Reflux the mixture for 4-12 hours. Cool the reaction mixture to room temperature and filter off the phthalhydrazide precipitate. Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[7] A milder, alternative method involves the use of sodium borohydride in 2-propanol followed by acetic acid.[8][9][10]
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of a typical synthesis involving the aminoethylation of an alkyl halide followed by deprotection.
Caption: Comparative workflows for aminoethylation using TBDMS, Boc, and Phthalimide protected ethanolamines.
Discussion and Recommendations
Cost: From a purely reagent cost perspective, N-(2-hydroxyethyl)phthalimide is the most economical choice, followed by N-Boc-ethanolamine. This compound is the most expensive of the three starting materials. However, the cost of deprotection reagents must also be considered. Hydrazine is a relatively inexpensive reagent, but its toxicity and handling requirements can add to the overall cost. TFA is moderately expensive, while TBAF is the most expensive deprotection reagent on a per-mole basis.
Performance and Efficiency: All three reagents generally provide good to excellent yields in alkylation reactions. The choice may therefore depend on the specific substrate and the desired reaction conditions. The phthalimide-protected reagent often gives very high yields and is stable to a wide range of conditions, making it suitable for multi-step syntheses.
Ease of Use and Safety: The protection and deprotection of Boc and TBDMS groups are generally straightforward and high-yielding. The removal of the phthalimide group with hydrazine can sometimes be problematic due to the formation of a phthalhydrazide precipitate that can be difficult to remove completely. Hydrazine is also highly toxic and requires careful handling. The acidic conditions for Boc deprotection and the use of fluoride for TBDMS deprotection also require appropriate safety precautions.
The optimal choice of reagent for introducing a protected aminoethyl group is highly dependent on the specific synthetic context.
-
For cost-sensitive, large-scale syntheses where the substrate is stable to acidic conditions, N-Boc-ethanolamine is an excellent choice.
-
When mild deprotection conditions are paramount and moderate cost is acceptable, This compound offers a versatile and reliable option.
-
For syntheses requiring a highly robust protecting group that can withstand a variety of reaction conditions, and where the harsh deprotection is not a concern, N-(2-hydroxyethyl)phthalimide is a suitable, albeit more costly, alternative.
It is recommended that researchers and process chemists evaluate these factors carefully in the context of their specific synthetic goals to make the most informed and cost-effective decision.
References
- 1. Hydrazine hydrate price,buy Hydrazine hydrate - chemicalbook [chemicalbook.com]
- 2. テトラブチルアンモニウムフルオリド 溶液 1.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]
- 3. Trifluoroacetic acid (TFA), 500 ml, CAS No. 76-05-1 | (Lewis) Acids | Synthesis Reagents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 4. labdepotinc.com [labdepotinc.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. rsc.org [rsc.org]
- 8. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 9. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
A Comparative Guide to the Applications of 2-(Tert-butyldimethylsilyloxy)ethanamine in Synthetic Chemistry
2-(Tert-butyldimethylsilyloxy)ethanamine is a versatile bifunctional molecule widely employed in organic synthesis. Its structure, which features a primary amine and a sterically hindered tert-butyldimethylsilyl (TBDMS) protected hydroxyl group, makes it an invaluable building block, or synthon, for the construction of complex molecular architectures.[1][2] This guide provides a comparative analysis of its applications, benchmarked against alternative synthetic strategies, and is intended for researchers, scientists, and professionals in drug development.
Core Functionality: A Bifunctional Synthon
The primary utility of this compound lies in its role as a protected form of 2-aminoethanol. The robust TBDMS group shields the hydroxyl functionality, allowing for selective reactions to occur at the primary amine.[1] The TBDMS protecting group is stable under a variety of conditions, yet it can be readily cleaved using fluoride ion sources or acidic conditions. This orthogonal deprotection strategy is crucial in multi-step syntheses.[1] A notable application includes its use in the preparation of 3-substituted androsterone derivatives.[3][4][5]
Beyond its role in complex molecule synthesis, the compound's structure suggests potential applications as a ligand for transition metal catalysts and as a crosslinking agent in polymer synthesis, although these areas are less documented.[1]
Synthesis and Experimental Protocols
A prevalent and high-yielding direct synthesis route involves the reaction of tert-butyldimethylsilyl chloride with ethanolamine.[3]
Protocol 1: Synthesis of this compound
-
Reactants:
-
2-Aminoethanol (1.0 eq, 20 mmol, 1.22 g)
-
Imidazole (1.5 eq, 30 mmol, 2.04 g)
-
tert-Butyldimethylsilyl chloride (1.2 eq, 24 mmol, 3.6 g)
-
Dichloromethane (DCM)
-
-
Procedure:
-
A solution of tert-butyldimethylsilyl chloride in dichloromethane (10 mL) is added dropwise over 3 minutes to a stirring mixture of 2-aminoethanol and imidazole in a mixed solvent system.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
The reaction is quenched by adding water (20 mL).
-
The organic and aqueous phases are separated. The aqueous phase is extracted twice with dichloromethane (2 x 20 mL).
-
The combined organic phases are dried with anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
-
Result: The process yields the product as a light yellow oil.[3]
| Parameter | Value | Reference |
| Yield | 100% | [3] |
| Appearance | Light Brown/Yellow Liquid | [2][3][5] |
Comparative Analysis: Synthetic Strategies
The use of this compound represents a "protecting group first" strategy for introducing a 2-aminoethanol moiety. The alternative is to protect the amine of a substrate that already contains a hydroxyl group. This comparison focuses on the orthogonality of the TBDMS ether versus common amine protecting groups.
Caption: Orthogonal deprotection strategies for TBDMS ethers versus common amine protecting groups.
Table of Orthogonal Stability
This table outlines the stability of the TBDMS ether compared to common amine protecting groups under various deprotection conditions. This is critical for planning multi-step synthetic routes.
| Protecting Group | Strong Acid (TFA) | Base (Piperidine) | Hydrogenolysis (H₂/Pd-C) | Fluoride (TBAF) |
| TBDMS-ether | Labile | Stable | Stable | Labile |
| Boc-amine | Labile | Stable | Stable | Stable |
| Fmoc-amine | Stable | Labile | Stable | Stable |
| Cbz-amine | Stable | Stable | Labile | Stable |
As the data indicates, the TBDMS group can be removed under conditions that leave Fmoc and Cbz groups intact. Conversely, Fmoc and Cbz groups can be removed without affecting the TBDMS ether, demonstrating true orthogonality. The Boc group and TBDMS ether share a lability to strong acid, requiring careful planning if used in the same synthetic sequence.
Application Workflow and Alternative Protocols
The typical workflow for using this compound involves leveraging its bifunctional nature.
Caption: Synthetic workflow using the title compound as a bifunctional building block.
Protocol 2: General Procedure for Boc Protection of an Amine (Alternative Strategy)
This protocol outlines the common alternative strategy, where an amine is protected to allow reactions at other sites.
-
Reactants:
-
Amine Substrate (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc)₂O (1.1 - 1.5 eq)
-
Base (e.g., Triethylamine, Diisopropylethylamine) or NaOH
-
Solvent (e.g., Dichloromethane, THF, Dioxane)
-
-
Procedure:
-
Dissolve the amine substrate in the chosen solvent.
-
Add the base, followed by the portion-wise addition of (Boc)₂O.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Perform an aqueous workup, typically washing with a mild acid (e.g., sat. NH₄Cl) and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure to yield the Boc-protected amine.
-
Protocol 3: General Procedure for Boc Deprotection
-
Reactants:
-
Boc-protected Amine
-
Strong Acid (e.g., Trifluoroacetic acid (TFA), HCl in Dioxane)
-
Solvent (e.g., Dichloromethane)
-
-
Procedure:
-
Dissolve the Boc-protected amine in the solvent.
-
Add the strong acid (e.g., 20-50% TFA in DCM).
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Remove the solvent and excess acid under reduced pressure (often co-evaporating with a solvent like toluene) to yield the deprotected amine salt.
-
Conclusion
This compound is a highly effective reagent for introducing a 2-aminoethanol unit into a molecule in a controlled, stepwise manner. Its primary advantage is the robust nature of the TBDMS protecting group, which exhibits clear orthogonality with common amine protecting groups like Fmoc and Cbz. While the alternative strategy of direct amine protection (e.g., with Boc) is broadly applicable, the use of this compound provides a streamlined path when the 2-aminoethanol moiety is a key structural component from an early stage of the synthesis. The choice between these strategies will depend on the overall synthetic plan, the other functional groups present in the molecule, and the desired sequence of bond-forming reactions.
References
Safety Operating Guide
Proper Disposal of 2-(Tert-butyldimethylsilyloxy)ethanamine: A Guide for Laboratory Professionals
Authored for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-(Tert-butyldimethylsilyloxy)ethanamine. Adherence to these procedures is critical for ensuring personnel safety, minimizing environmental impact, and maintaining regulatory compliance within the laboratory. The primary and mandated disposal route for this chemical is through a licensed hazardous waste management company. On-site chemical neutralization is not recommended due to the potential for hazardous reactions and the lack of validated protocols.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate caution. The compound is a combustible liquid and is harmful if swallowed or inhaled. It is also known to cause skin and serious eye irritation.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A standard laboratory coat must be worn.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Hazard and Disposal Data
The following table summarizes the key hazard classifications and handling information for this compound.
| Parameter | Value | Citation |
| GHS Hazard Statements | H227, H302, H315, H319, H332 | [1] |
| GHS Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. | [2] |
| Incompatible Materials | Bases, Water, Strong oxidizing agents, Alcohols, Amines, Metals | [3] |
| Storage Temperature | 2-8°C in a dry, dark, and well-ventilated place. | [1][4] |
Experimental Protocol: Hazardous Waste Segregation and Collection
This protocol details the standard operating procedure for preparing this compound and its contaminated materials for collection by a certified hazardous waste disposal service.
Materials:
-
Designated hazardous waste container (compatible material, e.g., glass or polyethylene)
-
Hazardous waste labels (as provided by your institution's Environmental Health and Safety department)
-
Secondary containment bin
-
Personal Protective Equipment (PPE)
Procedure:
-
Waste Segregation:
-
Designate a specific, labeled container for liquid this compound waste.
-
Do not mix this waste with other chemical waste streams, especially incompatible materials such as acids, bases, or oxidizing agents, to prevent hazardous reactions.[2][5]
-
Collect solid waste contaminated with this compound (e.g., pipette tips, gloves, absorbent pads) in a separate, clearly labeled, and sealed container.
-
-
Containerization:
-
Labeling:
-
Attach a completed hazardous waste label to the container.
-
The label must include:
-
The full chemical name: "this compound" (no abbreviations).
-
An accurate estimation of the volume or mass of the waste.
-
The date the waste was first added to the container (accumulation start date).
-
All relevant hazard pictograms (e.g., flammable, irritant).
-
-
-
Storage:
-
Store the labeled and contained waste in a designated satellite accumulation area within the laboratory.
-
This area should be away from general lab traffic and sources of ignition.[7]
-
-
Disposal of Empty Containers:
-
Empty containers of this compound must also be treated as hazardous waste.
-
Triple rinse the empty container with a suitable solvent (e.g., isopropanol or ethanol).
-
Collect the first rinsate as hazardous waste and add it to the appropriate liquid waste container.[6] Subsequent rinses may also need to be collected depending on local regulations.
-
After rinsing, deface or remove the original label and dispose of the container as instructed by your institution's EHS department.
-
-
Arranging for Pickup:
-
Once the waste container is full or has been in storage for the maximum allowable time per institutional policy, contact your Environmental Health and Safety (EHS) office or the designated hazardous waste contractor to schedule a pickup.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper segregation and disposal of this compound.
References
- 1. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. uwlax.edu [uwlax.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Silyl ether - Wikipedia [en.wikipedia.org]
Essential Safety and Operational Guide for Handling 2-(Tert-butyldimethylsilyloxy)ethanamine
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for handling 2-(Tert-butyldimethylsilyloxy)ethanamine. It is designed for researchers, scientists, and drug development professionals to ensure safe and effective laboratory practices with this compound.
Chemical Properties and Safety Data
A summary of key quantitative data for this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₈H₂₁NOSi |
| Molecular Weight | 175.34 g/mol |
| Boiling Point | 178.4 ± 13.0 °C (Predicted) |
| Density | 0.849 ± 0.06 g/cm³ (Predicted) |
| Refractive Index | 1.43 |
| Storage Temperature | 2-8°C (Protect from light) |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound, based on guidelines for handling amine and organosilicon compounds.
| Body Part | Equipment | Specifications and Remarks |
| Eyes and Face | Safety Goggles and Face Shield | Chemical splash goggles are required at all times. A full-face shield should be worn when handling larger quantities or when there is a significant risk of splashing. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and replace them immediately if compromised. Double gloving is advisable for enhanced protection. |
| Body | Laboratory Coat | A flame-retardant lab coat should be worn and kept fully fastened. For tasks with a high splash risk, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory | Fume Hood | All handling of this compound should be performed in a certified chemical fume hood to prevent the inhalation of vapors. |
Operational Plan: Step-by-Step Handling Protocol
The following protocol details the safe handling of this compound, using its synthesis as a representative experimental workflow. This provides a practical guide to its manipulation in a laboratory setting.
Experimental Protocol: Synthesis of this compound [1]
This procedure describes the synthesis of the title compound from 2-aminoethanol and tert-butyldimethylsilyl chloride.[1]
1. Preparation and Reagent Handling:
-
Ensure the fume hood is operational and the work area is clean and free of clutter.
-
Assemble all necessary glassware and equipment.
-
Dispense all reagents within the fume hood.
2. Reaction Setup:
-
In a suitable reaction vessel, create a stirring mixture of 2-aminoethanol and imidazole in a mixed solvent system.
-
Slowly add a solution of tert-butyldimethylsilyl chloride dissolved in dichloromethane to the reaction mixture dropwise over a period of approximately 3 minutes.[1]
3. Reaction Execution:
-
Allow the reaction mixture to stir at room temperature for 1 hour.[1]
4. Quenching and Extraction:
-
Carefully add water to quench the reaction.[1]
-
Perform a liquid-liquid extraction to separate the organic and aqueous phases.
-
Extract the aqueous phase with dichloromethane.[1]
-
Combine all organic phases.
5. Drying and Concentration:
-
Dry the combined organic phases with a suitable drying agent, such as anhydrous magnesium sulfate.[1]
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[1]
6. First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water and remove contaminated clothing.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product and Contaminated Materials:
-
Dispose of unused this compound and any materials contaminated with it (e.g., gloves, absorbent paper) as hazardous waste.
-
Waste should be collected in a designated, properly labeled, and sealed container.[2]
-
Amine waste should be segregated from other chemical waste streams to prevent potentially hazardous reactions.[2]
-
-
Waste Treatment:
-
Empty Containers:
Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
References
- 1. This compound | 101711-55-1 [chemicalbook.com]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. vumc.org [vumc.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
